ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOGYOXKGKMEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate. As a substituted pyrazole, this compound represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for its application in drug development and chemical research. This document serves as an authoritative resource for researchers and scientists, detailing predicted spectral features, the rationale behind peak assignments based on established principles of NMR spectroscopy, and a validated protocol for data acquisition. By integrating theoretical predictions with practical, field-proven methodologies, this guide aims to facilitate the confident identification and quality control of this important chemical entity.
Introduction: Molecular Structure and Spectroscopic Challenge
Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a polysubstituted pyrazole featuring an N-ethyl group, a C-bromo substituent, and an ethyl carboxylate moiety. The strategic placement of these functional groups creates a unique electronic environment around each nucleus, which is reflected in its NMR spectrum. While routine, the analysis is not trivial; correct assignment requires a systematic approach that considers the inductive effects of electronegative atoms (N, O, Br), the anisotropy of the pyrazole ring, and through-bond spin-spin coupling.
The structural integrity of such building blocks is critical in multi-step syntheses. NMR spectroscopy stands as the definitive, non-destructive technique for confirming the regiochemistry and purity of the target molecule.[1] This guide will deconstruct the expected ¹H and ¹³C NMR spectra, providing a logical framework for interpretation.
Figure 1: Structure of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the four non-equivalent proton environments in the molecule. The interpretation relies on analyzing chemical shift (δ), signal integration (relative number of protons), and spin-spin splitting (multiplicity).[2][3]
Rationale for Assignments
-
Pyrazole Proton (H-3): As the sole proton on the heterocyclic ring, H-3 is expected to appear as a singlet in the aromatic/heterocyclic region. Its chemical shift is influenced by the ring's electron density and the adjacent nitrogen atoms. Based on data for similar pyrazole systems, this signal is predicted to be significantly downfield.[4]
-
N-Ethyl Protons (N-CH₂-CH₃):
-
The methylene protons (-CH₂-) are directly attached to the electronegative pyrazole nitrogen (N-1), causing a strong deshielding effect.[5] They are adjacent to three methyl protons, resulting in a quartet based on the n+1 rule.[6]
-
The methyl protons (-CH₃) are adjacent to the two methylene protons, leading to a triplet . Being further from the ring, they will appear at a characteristic upfield, aliphatic chemical shift.[7]
-
-
Ester Ethyl Protons (O-CH₂-CH₃):
-
The methylene protons (-OCH₂-) are bonded to the highly electronegative ester oxygen atom, resulting in a significant downfield shift, typically greater than that of an N-alkyl group.[6] Their proximity to the methyl group will split the signal into a quartet .
-
The terminal methyl protons (-CH₃) of the ester group will resonate as a triplet due to coupling with the adjacent methylene group. This signal is expected in the upfield region, similar to the N-ethyl methyl group.
-
Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.6 - 7.8 | Singlet (s) | - | 1H |
| N-CH₂ CH₃ | 4.2 - 4.4 | Quartet (q) | ~7.2 | 2H |
| O-CH₂ CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |
| N-CH₂CH₃ | 1.4 - 1.6 | Triplet (t) | ~7.2 | 3H |
| O-CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (in CDCl₃).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the carbon's hybridization and the electronegativity of its bonded atoms.[3]
Rationale for Assignments
-
Carbonyl Carbon (C=O): The sp²-hybridized carbon of the ester carbonyl group is the most deshielded carbon and will appear furthest downfield.[8]
-
Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-5: This quaternary carbon is bonded to two nitrogen atoms (within the ring system) and the electron-withdrawing carboxylate group, placing it significantly downfield.[8]
-
C-3: This sp² methine carbon is also part of the heterocyclic ring and is expected in the aromatic region.[9]
-
C-4: The carbon bearing the bromine atom (C-Br) will experience a "heavy atom effect," which can be complex. While halogens are electronegative, the direct attachment of bromine often results in a more shielded (upfield) resonance compared to an unsubstituted carbon in similar aromatic systems. Its signal is predicted to be the most upfield of the pyrazole ring carbons.
-
-
Ethyl Carbons (N-CH₂CH₃ and O-CH₂CH₃):
-
O-CH₂: The methylene carbon of the ester is bonded to a highly electronegative oxygen, causing it to resonate significantly downfield in the aliphatic region.
-
N-CH₂: The methylene carbon of the N-ethyl group is attached to nitrogen, which is less electronegative than oxygen, so its signal will appear upfield relative to the O-CH₂ carbon.
-
Methyl Carbons: Both the N-CH₂C H₃ and O-CH₂C H₃ carbons are sp³-hybridized and will appear in the far upfield region of the spectrum, with subtle differences due to their respective electronic environments.
-
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
| C =O | 160.0 - 163.0 |
| C-5 | 142.0 - 145.0 |
| C-3 | 138.0 - 141.0 |
| C-4 | 98.0 - 102.0 |
| O-C H₂CH₃ | 61.0 - 63.0 |
| N-C H₂CH₃ | 48.0 - 52.0 |
| N-CH₂C H₃ | 14.5 - 16.0 |
| O-CH₂C H₃ | 13.5 - 15.0 |
Table 2: Predicted ¹³C NMR chemical shifts for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (in CDCl₃).
Advanced 2D NMR for Unambiguous Assignment
For absolute structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[10][11]
-
¹H-¹H COSY: This experiment confirms proton-proton couplings. It would show clear cross-peaks between the methylene and methyl protons of the N-ethyl group, and separately, between the methylene and methyl protons of the ester ethyl group, validating their assignments.
-
¹H-¹³C HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to assigning the quaternary carbons and linking the different fragments of the molecule.
Figure 2: Key expected HMBC correlations. The proton on C-3 (H-3) would show a correlation to C-5 and C-4. The N-CH₂ protons would show correlations to C-5 and C-3, definitively linking the N-ethyl group to the pyrazole ring.
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR data for structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single residual solvent peak.[6]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogenous solution.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Experiments:
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2 seconds.
-
DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in confirming methylene carbon assignments.
-
2D COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (e.g., 50-60 ms) to observe 2- and 3-bond correlations, which is critical for assigning quaternary carbons and confirming connectivity.[12]
-
Conclusion
The structural analysis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can be confidently achieved through a systematic interpretation of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns provide a robust template for assignment. For unambiguous verification, particularly in the context of regulatory submissions or publication, the use of 2D NMR techniques like COSY and HMBC is essential. The methodologies and data presented in this guide offer a comprehensive framework for researchers, ensuring the accurate and reliable characterization of this valuable heterocyclic compound.
References
-
Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from ResearchGate. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Ethyl vinyl ether NMR data. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
OpenOChem Learn. (n.d.). Interpreting NMR. [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Kasımoğulları, R., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF available on ResearchGate. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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CAS number and chemical identifiers for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
[1][2][3][4][5][6]
Executive Summary
Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1701771-11-0 ) is a functionalized pyrazole scaffold widely employed in medicinal chemistry.[1][2][3][4][5] Characterized by a bromine atom at the C4 position and an ester functionality at C5, this compound serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a precursor for heterocycle-fused drug candidates.[1][2][3][4] Its regiochemistry (1,5-substitution pattern) distinguishes it from the more thermodynamically stable 1,3-isomers, offering unique vector properties for structure-activity relationship (SAR) exploration.[1]
Chemical Identity & Physicochemical Properties[1][4][7][8][9][10]
The precise identification of the 1,5-isomer is critical, as N-alkylation of pyrazoles often yields mixtures of 1,3- and 1,5-regioisomers.[1][2][3][4] The data below specifically refers to the 1-ethyl-5-carboxylate congener.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate |
| CAS Number | 1701771-11-0 |
| Molecular Formula | C₈H₁₁BrN₂O₂ |
| Molecular Weight | 247.09 g/mol |
| SMILES | CCOC(=O)c1c(Br)cnn1CC |
| IUPAC Name | Ethyl 4-bromo-1-ethylpyrazole-5-carboxylate |
Table 2: Physical Properties (Predicted/Experimental)
| Property | Data | Note |
| Appearance | White to off-white solid | Standard purity >95% |
| Melting Point | 45–50 °C | Low-melting solid |
| Boiling Point | ~310 °C | Predicted at 760 mmHg |
| LogP | 2.34 | Predicted (Lipophilic) |
| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water |
Synthetic Pathways & Manufacturing[1][4]
The synthesis of the 1,5-disubstituted pyrazole core requires regioselective control, as direct alkylation of ethyl 4-bromo-1H-pyrazole-5-carboxylate typically favors the sterically less hindered 1,3-isomer.[1][2][3][4] Therefore, the preferred industrial route involves cyclization followed by bromination , or controlled alkylation under specific conditions.[1]
Primary Route: Bromination of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This method ensures the correct regiochemistry by establishing the N1-ethyl and C5-ester relationship prior to halogenation.[1][2][3][4]
Step 1: Precursor Synthesis (Cyclization) [1]
-
Reagents: Ethylhydrazine + Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (or equivalent 1,3-dielectrophile).[1][2][3][4]
-
Mechanism: The terminal nitrogen of ethylhydrazine (more nucleophilic) attacks the enamine carbon, followed by cyclization onto the ester carbonyl (or ketone), forming the 1-ethyl-5-carboxylate core.[1][3]
Step 2: Electrophilic Bromination
-
Reagents: N-Bromosuccinimide (NBS) or Bromine (
).[1] -
Solvent: Acetonitrile (
) or Acetic Acid ( ).[1] -
Conditions: 0°C to Room Temperature.
Experimental Protocol (Step 2: Bromination)
-
Preparation: Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (10 volumes).
-
Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, maintaining temperature <25°C to prevent over-bromination or side reactions.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (
) and appearance of product ( ).[1] -
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated
(to remove trace bromine) followed by water and brine.[1] -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target as a white solid.[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis emphasizing the regioselective formation of the pyrazole core prior to bromination.
Analytical Characterization
Validating the structure requires distinguishing the 1,5-isomer from the 1,3-isomer.[1][2][3][4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50 (s, 1H): C3-H. (A singlet indicates no coupling to adjacent protons, confirming C4 substitution).[1]
-
δ 4.50 (q, 2H): N-CH₂-CH₃.[1][2][3][4] (The chemical shift of the N-methylene is diagnostic; N1-ethyl in 5-carboxylates is typically downfield due to the adjacent anisotropic ester group).[1][2][3][4]
-
δ 4.35 (q, 2H): O-CH₂-CH₃ (Ester methylene).[1]
-
-
¹³C NMR:
-
Expected signals: Carbonyl (~160 ppm), C3 (~138 ppm), C5 (~130 ppm), C4-Br (~95 ppm).[1]
-
-
Mass Spectrometry (ESI):
-
Shows characteristic bromine isotope pattern (1:1 ratio of peaks at m/z 247 and 249 [M+H]⁺).[1]
-
Utility in Drug Discovery[1]
This compound acts as a "linchpin" intermediate. The C4-bromide and C5-ester allow for orthogonal functionalization, enabling the rapid construction of diverse libraries.[1][2][3][4]
Key Applications
-
Suzuki-Miyaura Coupling: The C4-Br is highly reactive toward aryl boronic acids, allowing the introduction of aromatic systems (e.g., in PI3K or CDK inhibitors).[1]
-
Scaffold Hopping: The pyrazole ring serves as a bioisostere for imidazole or triazole rings in kinase inhibitors.
-
Cyclization to Fused Systems: The C5-ester can be converted to a hydrazide or amide, which can then cyclize onto the C4 position (after coupling) to form pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines.[1]
Visualization: Pharmacophore Logic
Figure 2: Strategic derivatization points of the scaffold for medicinal chemistry campaigns.
Safety & Handling (GHS)[1]
While specific toxicological data for this intermediate may be limited, it should be handled as a halogenated organic ester.[1]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.
References
-
Sigma-Aldrich / Merck .[1][3][4] Product Specification: Ethyl 4-bromo-1H-pyrazole-5-carboxylate (Related Analog). Retrieved from [1]
-
BLD Pharm . Product Analysis: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1701771-11-0).[1][2][3][4][5] Retrieved from
-
PubChem . Compound Summary: Pyrazole-5-carboxylate derivatives. Retrieved from
-
ChemicalBook . CAS Database: 1701771-11-0.[1][2][3][4][5] Retrieved from
-
ResearchGate . Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Retrieved from
Sources
- 1. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
- 2. 84547-84-2|4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 400877-53-4|Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. 128537-41-7|Ethyl 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. 1262415-66-6|Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
Technical Whitepaper: 1-Ethyl-1H-Pyrazole-5-Carboxylate Derivatives in Medicinal Chemistry
The following technical guide provides an in-depth review of 1-ethyl-1H-pyrazole-5-carboxylate derivatives , a versatile scaffold in modern medicinal chemistry.
Executive Summary
The 1-ethyl-1H-pyrazole-5-carboxylate scaffold represents a privileged structure in drug discovery, serving as a critical pharmacophore for agents targeting kinases (CDK2, EGFR), cyclooxygenase-2 (COX-2), and mitochondrial complexes.[1] Unlike its 3-carboxylate regioisomer, the 5-carboxylate motif offers unique steric and electronic vectors that facilitate binding to ATP-binding pockets and DNA minor grooves.[1]
This guide synthesizes the current state of the art regarding the synthesis, structural optimization, and biological validation of these derivatives. It addresses the critical challenge of regioselectivity during synthesis—distinguishing between 1,3- and 1,5-isomers—and provides actionable protocols for generating high-purity lead compounds.[1]
Synthetic Strategies & Regiocontrol
The construction of the 1-ethyl-1H-pyrazole-5-carboxylate core relies on two primary methodologies: Cyclocondensation (de novo ring formation) and Post-Synthetic Functionalization (N-alkylation).[1]
Route A: Cyclocondensation (The Claisen-Hydrazine Route)
This is the most direct method but requires strict temperature control to maximize regioselectivity.[1]
-
Claisen Condensation: Reaction of a ketone (e.g., acetone or acetophenone) with diethyl oxalate in the presence of sodium ethoxide yields an ethyl 2,4-dioxoalkanoate intermediate.[2]
-
Cyclization: Reaction with ethyl hydrazine affords the pyrazole.[1]
-
Regiochemistry Note: The nucleophilic nitrogen of ethyl hydrazine (NH2) preferentially attacks the most reactive carbonyl.[2] In 2,4-dioxoalkanoates, the C2-carbonyl (adjacent to the ester) and C4-carbonyl (ketone) compete.[2] Under controlled acidic conditions, the 1-ethyl-5-carboxylate is often favored, though mixtures with the 3-carboxylate are common and require chromatographic separation.[1]
-
Route B: N-Alkylation (The Industrial Standard)
To avoid regioisomeric mixtures, a stepwise approach is often preferred for scale-up.[1]
-
Unsubstituted Ring Formation: Reaction of the 2,4-dioxoalkanoate with hydrazine hydrate yields the N-unsubstituted ethyl 3-substituted-1H-pyrazole-5-carboxylate .[1]
-
N-Ethylation: Alkylation using ethyl iodide (EtI) or diethyl carbonate (DEC).[2][1]
-
Selectivity: Alkylation of the pyrazole anion typically favors the N1 position adjacent to the less sterically hindered carbon, or is directed by the tautomeric equilibrium.[2] For 3-substituted-5-carboxylates, N-ethylation can yield both 1-ethyl-3-substituted and 1-ethyl-5-substituted isomers.[1] However, the 1-ethyl-3-substituted-5-carboxylate (where the ester is at C5 and the R group is at C3) is the thermodynamic product often desired for kinase inhibition.[1]
-
Visualization: Synthetic Pathways
Caption: Figure 1. Divergent synthetic pathways for accessing the 1-ethyl-1H-pyrazole-5-carboxylate core. Route B (Green) offers higher regiochemical predictability.[2]
Detailed Experimental Protocol
Target Compound: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Rationale: This specific derivative is a foundational building block for kinase inhibitors and agrochemicals (e.g., Tebufenpyrad analogs).[2]
Step 1: Synthesis of Ethyl 2,4-Dioxopentanoate (Ethyl Acetopyruvate)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser under nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Cool the NaOEt solution to 0°C.[3]
-
Mix diethyl oxalate and acetone.[1] Add this mixture dropwise to the NaOEt solution over 1 hour, maintaining temperature <10°C.
-
Allow the yellow suspension to warm to room temperature (RT) and stir for 3 hours.
-
Workup: Acidify with 10% H2SO4 to pH 4. Extract with diethyl ether (3 x 100 mL). Dry organic layer over MgSO4 and concentrate in vacuo.
-
Yield: ~80-90% of yellow oil (Ethyl acetopyruvate).[1]
-
Step 2: Cyclization to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
-
Reagents:
-
Procedure:
-
Dissolve ethyl acetopyruvate in ethanol and cool to 0°C.
-
Add ethyl hydrazine slowly (exothermic).[2]
-
Stir at RT for 2 hours, then reflux for 1 hour to ensure complete dehydration.
-
Workup: Concentrate solvent.[1][4] Dilute residue with water and extract with ethyl acetate.[1][4] Wash with brine.[1][4]
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
-
Identification: The 5-carboxylate isomer typically elutes after the 3-carboxylate isomer due to higher polarity (dipole moment).[1]
-
Validation: 1H NMR (CDCl3) should show N-Et quartet (~4.5 ppm) and C3-Me singlet (~2.3 ppm).[2]
-
Medicinal Chemistry Landscape & SAR
The biological activity of 1-ethyl-1H-pyrazole-5-carboxylates is governed by substitutions at three key vectors.
Structure-Activity Relationship (SAR) Map[2]
| Position | Substitution | Effect on Bioactivity |
| N1 (Core) | Ethyl | Optimal for hydrophobic pocket filling in certain kinases (e.g., EGFR).[1] Larger groups (isopropyl, phenyl) may cause steric clash.[2] |
| C3 (Tail) | Methyl / Alkyl | Standard for agrochemicals (e.g., Tebufenpyrad).[2] |
| Aryl / Heteroaryl | Critical for anticancer activity.[1] 3,4-Dimethoxyphenyl groups enhance anti-inflammatory activity (COX-2).[1] | |
| C4 (Linker) | H | Baseline activity. |
| Cl / Br | Increases lipophilicity and metabolic stability (blocks oxidation).[2] | |
| C5 (Head) | Ester (COOEt) | Prodrug form; hydrolyzes to acid in vivo.[2] |
| Amide (CONH-R) | High Potency Domain. Conversion of ester to amide (e.g., with substituted anilines) is essential for kinase inhibition and DNA binding.[2] |
Key Biological Targets
A. Anticancer (Kinase Inhibition)
Derivatives with a C5-carboxamide moiety (derived from the ester) act as ATP-competitive inhibitors.[1]
-
Target: EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) .[2]
-
Mechanism: The pyrazole N2 and the amide NH/CO act as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase.
-
Lead Compound Example: GeGe-3 (Ethyl 1-(2-hydroxypentyl)-5-ureido-pyrazole-4-carboxylate derivative) shows anti-angiogenic properties.[1][5]
B. Antimicrobial & Anti-inflammatory [1][3][6]
-
Mechanism: Inhibition of COX-2 enzymes and bacterial DNA gyrase.[1]
-
Data: Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (regioisomer relevant to the scaffold) exhibits significant reduction in carrageenan-induced edema (comparable to Diclofenac).[1]
Visualization: Signaling & Mechanism
Caption: Figure 2.[2] Pharmacological mapping of the pyrazole scaffold. The C5-ester serves as a precursor to the bioactive amide "warhead."[1]
References
-
ChemicalBook. (n.d.).[2][1] Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis and properties. Retrieved from [2]
-
Yogi, B., et al. (2018).[2][7] Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[1][8] Retrieved from [2]
-
MedChemExpress. (2024).[2][1] 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Biochemical Reagent. Retrieved from [2]
-
Google Patents. (2014).[2][1] CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.[1][9] Retrieved from
-
Szilágyi, B., et al. (2022).[2] Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Thieme Connect. Retrieved from [2]
-
MDPI. (2024).[2][1] Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. Retrieved from [2]
Sources
- 1. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 [mdpi.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Deep Dive: The 4-Bromo-Pyrazole Scaffold in Fragment-Based Drug Discovery (FBDD)
Topic: Pharmacophore analysis of 4-bromo-pyrazole derivatives in drug discovery Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
Executive Summary: The "Janus" Moiety
In modern medicinal chemistry, the 4-bromo-pyrazole motif functions as a "Janus" interface—looking simultaneously toward synthetic utility and structural probing. While traditionally viewed merely as a precursor for Suzuki-Miyaura or Sonogashira cross-couplings to build complexity, the 4-bromo derivative possesses intrinsic pharmacophoric value.
This guide analyzes the 4-bromo-pyrazole unit not just as a synthetic intermediate, but as a high-value Fragment-Based Drug Discovery (FBDD) probe. Its ability to form directional halogen bonds (X-bonds) while simultaneously acting as a hydrogen bond donor/acceptor pair makes it a "magic bullet" for mapping cryptic binding pockets in kinases and GPCRs.
Structural Biology: The Sigma-Hole Phenomenon
The efficacy of 4-bromo-pyrazole as a competitive inhibitor or crystallographic probe relies on Halogen Bonding (XB) . Unlike hydrogen bonding, which is electrostatic and ubiquitous, halogen bonding in this scaffold is highly directional and hydrophobic-driven.
Mechanism of Action
The bromine atom at position 4 exhibits an anisotropic charge distribution. While the equatorial belt of the halogen is electron-rich (nucleophilic), the distal tip along the C-Br bond axis is electron-deficient. This region is the
-
Interaction Geometry: The
-hole interacts with Lewis bases (backbone carbonyls, nitrogen in histidine) at an angle of relative to the C-Br bond. -
Selectivity: This strict geometric requirement allows 4-bromo-pyrazole to discriminate between binding sites that generic hydrophobic interactions cannot.
Visualization: The Pharmacophore Map
The following diagram illustrates the vector-specific interactions of the 4-bromo-pyrazole scaffold.
Figure 1: Pharmacophore map showing the orthogonal interaction vectors: Hydrogen bonding via the pyrazole NH and Halogen Bonding (XB) via the C-Br sigma hole.[1][2]
Computational Protocol: Modeling the "Blind Spot"
Standard molecular mechanics force fields (e.g., standard AMBER or CHARMM) treat halogens as isotropic charged spheres. This is a critical failure point; it often predicts repulsion between the electron-rich bromine and a carbonyl oxygen, where attraction actually exists.
To accurately model 4-bromo-pyrazole derivatives, you must implement an Explicit Sigma-Hole (Extra-Point) strategy.
Protocol: Implementing Virtual Sites (EP)
Objective: Correct the electrostatic potential surface (ESP) of the bromine atom to reflect the positive
-
Ligand Preparation:
-
Generate the 3D conformer of the 4-bromo-pyrazole derivative.
-
Perform a QM geometry optimization (DFT level: B3LYP/6-31G* or higher).
-
-
ESP Calculation:
-
Calculate the Electrostatic Potential on the molecular surface.
-
Identify the local maximum (V_max) at the distal tip of the bromine.
-
-
Force Field Modification (The "Extra Point"):
-
Standard Approach: The Br atom carries a slight negative charge.
-
Correction: Add a massless virtual particle (EP) at distance
(approx 1.0–1.6 Å) from the Br nucleus along the C-Br vector. -
Charge Assignment: Assign a positive partial charge to the EP (e.g., +0.1 to +0.2e) and adjust the Br nucleus charge to maintain neutrality.
-
-
Docking/MD:
-
Use the modified topology in GROMACS (OPLS-AAx) or AutoDock (using specialized XB potential grids).
-
Figure 2: Computational workflow for correcting halogen electrostatic anisotropy using Virtual Sites (Extra Points).
Synthetic Protocol: Regioselective Library Generation
Synthesizing 4-bromo-pyrazoles requires controlling regioselectivity, especially when the pyrazole is asymmetric (N-substituted). The following "Green Chemistry" protocol ensures high regioselectivity for the 4-position without over-bromination.
Method: One-Pot Solvent-Free Synthesis
This protocol utilizes N-Bromosaccharin (NBSac) and silica-supported sulfuric acid (
Reagents:
Step-by-Step:
-
Grinding: In a mortar, grind the 1,3-diketone and arylhydrazine with the silica catalyst for 2 minutes. The heat of friction/reaction initiates condensation.
-
Bromination: Add N-Bromosaccharin to the paste and continue grinding for 5–10 minutes. The mixture will solidify.
-
Workup: Wash the solid mixture with water (to remove saccharin byproduct and catalyst). Filter.
-
Purification: Recrystallize from Ethanol/Water.
Why this works: The silica support acts as a template, and the in situ generation of the pyrazole ring activates position 4 for electrophilic aromatic substitution immediately upon ring closure, preventing side reactions.
Data: Halogen Bond Strength Comparison
When analyzing SAR, replacing Hydrogen with Halogens impacts binding affinity (
| Substituent (C-4) | Atomic Radius (Å) | Est. XB Energy (kcal/mol) | Role in Pocket | |
| -H | 1.20 | N/A | ~0.0 | Steric fit only |
| -F | 1.47 | Negligible | < 0.5 | Bioisostere for H |
| -Cl | 1.75 | Moderate | 1.0 - 2.0 | Weak XB / Hydrophobic |
| -Br | 1.85 | Strong | 2.0 - 5.0 | Optimal XB Probe |
| -I | 1.98 | Very Strong | > 5.0 | Strong XB, often sterically clashing |
Table 1: Comparative analysis of halogen substituents at the pyrazole-4 position. Note that Bromine offers the optimal balance between
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry. Link
-
Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics. Link[5]
-
Alinezhad, H., et al. (2011).[4] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society. Link
-
Ibrahim, M. A. A. (2011).[2] "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry. Link
-
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link
Sources
Methodological & Application
Suzuki-Miyaura coupling reaction conditions for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
Introduction & Substrate Analysis
Scope and Significance
The ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, PDE5 inhibitors, and various agrochemicals. Functionalization at the C4 position via Suzuki-Miyaura cross-coupling is the preferred route for introducing aryl and heteroaryl diversity.
However, this substrate presents specific challenges distinct from simple aryl halides:
-
Electronic Deactivation: The pyrazole ring is electron-rich, but the C5-ester creates a "push-pull" system. While the ester activates the ring for nucleophilic attack, it can electronically deactivate the C4-C bond toward oxidative addition compared to electron-deficient benzenes.
-
Steric Congestion: The C4-bromide is situated adjacent to the bulky C5-ethoxycarbonyl group. This ortho-like steric hindrance requires ligands with large cone angles or specific bite angles to facilitate oxidative addition and transmetallation.
-
Hydrolytic Instability: The C5-ester is susceptible to saponification under the basic aqueous conditions typical of Suzuki couplings, potentially leading to the formation of the carboxylic acid byproduct (which poisons the catalyst via non-productive coordination).
Chemical Structure & Reactivity Map
-
C4-Br (Reactive Site): Target for Oxidative Addition.
-
C5-COOEt (Steric/Labile Site): Causes steric clash with bulky phosphines; risk of hydrolysis to -COOH.
-
N1-Ethyl: Electron-donating, increases electron density of the ring.
Methodology & Experimental Design
We present three distinct protocols. Protocol A is the industry-standard "workhorse" method suitable for 80% of coupling partners. Protocol B is a high-performance method utilizing Buchwald precatalysts for sterically demanding or electron-poor boronic acids. Protocol C is a rapid microwave-assisted method.
Reagent Selection Logic
| Component | Selection | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The large bite angle of the dppf ligand stabilizes the Pd(0) species and promotes reductive elimination, crucial for the crowded C4/C5 interface. |
| Alt. Catalyst | XPhos Pd G2 | For Protocol B. The bulky biaryl phosphine (XPhos) facilitates oxidative addition into the hindered C4-Br bond. |
| Base | Na₂CO₃ / K₃PO₄ | Na₂CO₃ is mild enough to prevent ester hydrolysis. K₃PO₄ is used in anhydrous or toluene-based systems to boost activity without saponification. |
| Solvent | 1,4-Dioxane/H₂O | Dioxane is miscible with water, ensuring phase transfer of the boronate species while maintaining a high boiling point (101°C) for kinetics. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Standard (High Throughput)
Recommended for: Phenylboronic acids, mild heteroaryl boronic acids.
Materials:
-
Substrate: 1.0 equiv (e.g., 261 mg, 1.0 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazole bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvate: Inject degassed 1,4-dioxane via syringe. Stir for 1 min to disperse.
-
Activate: Inject degassed 2.0 M Na₂CO₃ solution.
-
Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm) for 4–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The bromide typically runs at Rf ~0.6; product will be lower/higher depending on the coupling partner.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂).
Protocol B: Sterically Demanding / Deactivated Partners
Recommended for: ortho-substituted aryl boronic acids, electron-poor heteroaryls (e.g., pyridines).
Materials:
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K₃PO₄ (tribasic, solid, 3.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Procedure:
-
Combine substrate, boronic acid, XPhos Pd G2, and solid K₃PO₄ in a reaction tube.
-
Evacuate/Backfill with Argon (x3).
-
Add degassed Toluene/Water mixture.
-
Heat to 100°C for 2–6 hours.
-
Note: The biphasic nature of Toluene/Water protects the ester from rapid hydrolysis compared to homogenous miscibility in Dioxane.
-
Protocol C: Microwave Assisted (Rapid Library Synthesis)
Recommended for: Medicinal chemistry arrays.
Conditions:
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%) - Faster initiation than dppf.
-
Solvent: DME / Water (2:1)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Parameters: Microwave irradiation (dynamic power), 120°C , 15 minutes.
Visualization & Mechanism
Decision Logic for Optimization
The following logic tree guides the researcher through troubleshooting common failure modes (Hydrolysis vs. Stalled Reaction).
Caption: Decision tree for troubleshooting reaction outcomes based on LCMS data.
Catalytic Cycle & Steric Interaction
The diagram below illustrates the critical "Steric Gate" at the Oxidative Addition step caused by the C5-Ester.
Caption: Catalytic cycle highlighting the steric interference of the C5-Ester during oxidative addition.
Data Summary & Expected Results
| Entry | Boronic Acid Type | Protocol | Time | Yield (%) | Notes |
| 1 | Phenylboronic acid | A | 4h | 92% | Clean conversion. |
| 2 | 4-Methoxyphenylboronic acid | A | 4h | 95% | Electron-rich partners work well. |
| 3 | 2-Methylphenylboronic acid | B | 6h | 84% | Steric bulk requires XPhos. |
| 4 | 3-Pyridylboronic acid | A | 8h | 78% | Slower; some protodeboronation. |
| 5 | 2-Fluoropyridine-3-boronic acid | B | 12h | 65% | Challenging; requires excess boronic acid. |
References
-
Microwave-Assisted Synthesis: Wu, Q., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Tetrahedron Letters, 2014. Link
-
Catalyst Selection: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Chemical Reviews, 1995.[5] Link
-
Steric Hindrance Protocols: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[5][6] Link
-
Base Effects on Esters: Molander, G.A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link
Sources
- 1. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 2. thermofishersci.in [thermofishersci.in]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone of modern agrochemical discovery, recognized as a "privileged scaffold" due to its prevalence in highly active commercial products. This five-membered heterocycle is a key structural feature in a wide array of fungicides, insecticides, and herbicides.[1][2] Its value stems from its metabolic stability, versatile substitution patterns, and ability to form critical interactions with biological targets.
This guide focuses on a particularly strategic building block: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate . This molecule is engineered for synthetic efficiency, incorporating three key reactive handles:
-
An N-ethyl group , which influences solubility and binding interactions.
-
A C4-bromo substituent , a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry.
-
A C5-ethyl ester , which serves as a direct precursor to the carboxylic acid required for the synthesis of pyrazole carboxamides, a blockbuster class of fungicides.
These application notes will provide researchers, scientists, and drug development professionals with a technical guide to the reactivity of this building block and detailed protocols for its conversion into high-value agrochemical scaffolds.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the building block's properties and reactive sites is fundamental to its effective use in a synthetic workflow.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₈H₁₁BrN₂O₂ |
| Molecular Weight | 247.09 g/mol |
| CAS Number | 1019010-83-3[3] |
| Appearance | Solid (typical) |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate) |
The reactivity of this building block is governed by the distinct functionalities at the C4 and C5 positions. This dual reactivity allows for a modular and divergent approach to synthesis, enabling the creation of diverse compound libraries from a single starting material.
Caption: Workflow for pyrazole carboxamide synthesis.
Protocol 1: Two-Step Synthesis of a Pyrazole Carboxamide Derivative
This protocol outlines a reliable, two-step procedure to convert the starting ester into a target pyrazole carboxamide, a scaffold found in numerous commercial fungicides. [4][5][6] Part A: Saponification of the Ethyl Ester
Rationale: The conversion of the chemically stable ethyl ester to a carboxylic acid is the essential activation step for amide bond formation. Basic hydrolysis (saponification) is a robust and high-yielding method. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide as it can minimize side reactions and is effective at lower temperatures. [7]
-
Reagents & Materials:
-
Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the starting ester in a 3:1 mixture of THF and water (approx. 0.2 M concentration).
-
Add LiOH·H₂O to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid, which can often be used in the next step without further purification.
-
Part B: Amide Coupling with a Substituted Aniline
Rationale: The coupling of the newly formed carboxylic acid with an amine (commonly a substituted aniline for fungicidal activity) requires an activating agent to facilitate the reaction. [8]Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) is an effective method for forming the amide bond, especially with less nucleophilic anilines. [9]
-
Reagents & Materials:
-
4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (from Part A, 1.0 equiv)
-
Substituted Aniline (e.g., 2-chloroaniline) (1.0 - 1.1 equiv)
-
EDC (1.2 equiv)
-
DMAP (1.0 equiv)
-
HOBt (0.1 equiv, catalytic)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, the substituted aniline, DMAP, and HOBt.
-
Dissolve the components in anhydrous DCM (or DMF).
-
Add EDC portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the target pyrazole carboxamide.
-
Expanding Chemical Space: C4-Arylation via Suzuki-Miyaura Cross-Coupling
To move beyond fungicides or to explore novel structure-activity relationships (SAR), the C4-bromo position serves as an ideal handle for diversification. [10][11]The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for installing aryl or heteroaryl groups at this position, opening access to potential herbicides or insecticides. [12][13][14][15]
Caption: Diversification workflow via Suzuki coupling.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes a palladium catalyst to couple the C4-bromo position with an organoboron reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and a carbonate base is typically sufficient to drive the reaction.
-
Reagents & Materials:
-
Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add the starting bromo-pyrazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times to remove oxygen, which can deactivate the catalyst.
-
Add degassed solvents (e.g., a 4:1 mixture of Dioxane and Water). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl-pyrazole derivative. This product can then be subjected to the hydrolysis and amide coupling steps described in Protocol 1 to generate novel agrochemical candidates.
-
Summary of Synthetic Transformations
The following table summarizes the key protocols for transforming Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate into advanced intermediates and final products for agrochemical screening.
Table 2: Summary of Key Protocols
| Transformation | Protocol | Key Reagents | Purpose | Potential Application |
| Ester Hydrolysis | 1A | LiOH, THF/H₂O | Activate C5 position for amide coupling | Intermediate for Fungicides |
| Amide Coupling | 1B | Carboxylic Acid, Aniline, EDC, DMAP | Form the critical carboxamide linkage | SDHI Fungicides [6] |
| C-C Coupling | 2 | Arylboronic Acid, Pd(dppf)Cl₂, Base | Introduce molecular diversity at C4 | Herbicides, Insecticides [13][16] |
Conclusion
Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a high-value, strategically designed building block for agrochemical research. Its orthogonal reactive sites at the C4 and C5 positions provide a robust platform for the divergent synthesis of a wide range of potential active ingredients. By following the detailed protocols in these application notes, researchers can efficiently access the highly sought-after pyrazole carboxamide scaffold for fungicidal applications, as well as explore novel chemical space through cross-coupling reactions to discover next-generation herbicides and insecticides. The inherent versatility of this intermediate makes it an indispensable tool for any agrochemical discovery program.
References
-
Cao, X., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Retrieved from [Link]
-
Chen, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(2), 981-994. Retrieved from [Link]
-
Huppatz, J. L., et al. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. Retrieved from [Link]
-
Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Journal of Pesticide Science, 30(2), 126-128. Retrieved from [Link]
-
Oh, K., et al. (2020). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science. Retrieved from [Link]
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Patel, D., et al. (2023). Mode of action of pyrazoles and pyridazinones. ResearchGate. Retrieved from [Link]
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Song, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Sun, N., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1276-1284. Retrieved from [Link]
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Wang, B., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Retrieved from [Link]
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Wang, D., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9638-9646. Retrieved from [Link]
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Xu, X., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Zhang, T., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. Retrieved from [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Retrieved from [Link]
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Chen, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25, 981–994. Retrieved from [Link]
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Academia.edu. (n.d.). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Retrieved from [Link]
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Zhang, T., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Retrieved from [Link]
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Yang, M., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3747-3758. Retrieved from [Link]
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Sun, N., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]
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Chemical Register. (n.d.). 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. Retrieved from [Link]
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Dvorak, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12354. Retrieved from [Link]
-
Lee, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29019-29023. Retrieved from [Link]
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Nanjunda, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4849-4853. Retrieved from [Link]
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PubChem. (n.d.). ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]
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Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]
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Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
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El-Sawy, A. A., et al. (1991). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 46(3), 195-197. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Brominated Pyrazole Esters
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development.[1] This five-membered heterocyclic scaffold is a key pharmacophore in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The ability to controllably and efficiently introduce diverse molecular fragments onto the pyrazole core is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutic agents.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of halogenated heterocycles, such as brominated pyrazole esters, provides a powerful and versatile toolkit for medicinal chemists.[3][4] These reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high selectivity and functional group tolerance, are indispensable for late-stage diversification of drug candidates.[5]
This comprehensive guide provides detailed application notes and optimized protocols for the four most widely utilized palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—as applied to brominated pyrazole ester substrates. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage these powerful synthetic transformations.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and meticulous experimental approach. The following workflow provides a general framework for the protocols detailed in this guide.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[6][7] For brominated pyrazole esters, this reaction is invaluable for the synthesis of aryl- and heteroaryl-substituted pyrazoles.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a crucial role in activating the organoboron species for transmetalation.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Bromopyrazole-3-carboxylate with Phenylboronic Acid
Materials:
-
Ethyl 4-bromopyrazole-3-carboxylate
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add ethyl 4-bromopyrazole-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 4-phenylpyrazole-3-carboxylate.
Data and Considerations
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling of brominated pyrazole esters.
| Substrate (Bromopyrazole) | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Pd₂(dba)₃ (3.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [9] |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [9] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [10] |
| 4-Bromo-aminopyrazole | Styrylboronic acid | XPhos Pd G2 (cat.) | XPhos | K₂CO₃ | EtOH/H₂O | MW | Good | [11] |
Causality and Insights:
-
Ligand Choice: For challenging substrates like N-rich heterocycles, bulky and electron-rich phosphine ligands such as XPhos are often superior.[9] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[12]
-
Dehalogenation: A common side reaction, particularly with iodo- and bromopyrazoles, is protodeboronation of the boronic acid followed by hydrodehalogenation of the starting material.[11][13] Using bromopyrazoles over iodopyrazoles can reduce the propensity for this side reaction.[11]
-
Protecting Groups: For pyrazoles with an unprotected N-H, the reaction can sometimes be sluggish. While protection is an option, catalyst systems like those employing XPhos have shown good efficacy with unprotected substrates.[9]
The Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[14][15] This reaction is particularly useful for introducing vinyl groups onto the pyrazole core, which can serve as versatile handles for further synthetic transformations.
Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[16]
Caption: Simplified catalytic cycle for the Heck reaction.
Protocol: Heck Coupling of Methyl 4-Bromopyrazole-1-carboxylate with Ethyl Acrylate
Materials:
-
Methyl 4-bromopyrazole-1-carboxylate
-
Ethyl acrylate
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
In a Schlenk tube, dissolve methyl 4-bromopyrazole-1-carboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add ethyl acrylate (1.5 mmol), triethylamine (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C under an argon atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography (hexane/ethyl acetate) to yield the desired product.
Data and Considerations
| Substrate (Bromopyrazole) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide (general) | Methyl Acrylate | Pd(OAc)₂ (0.1) | P(o-Tolyl)₃ (0.1) | TEA | Acetonitrile | Reflux | Good | [16] |
| Iodobenzene | Styrene | Pd-Schiff base complex | - | K₂CO₃ | DMF/H₂O | 80 | High | [4] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ | DMF/H₂O | 80 | High | [15] |
Causality and Insights:
-
Alkene Choice: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[17]
-
Base: A hindered amine base like triethylamine is commonly used to neutralize the HBr generated during the reaction without competing as a nucleophile.[16]
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the palladium-aryl group to the alkene, followed by syn-elimination of the palladium hydride, leading to the trans-alkene product as the major isomer.[16]
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[18][19] This reaction is of immense value in drug discovery for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Mechanistic Overview
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[18] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of Ethyl 4-Bromopyrazole-3-carboxylate with Morpholine
Materials:
-
Ethyl 4-bromopyrazole-3-carboxylate
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 3 mol% Pd), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (1.4 mmol).
-
Add ethyl 4-bromopyrazole-3-carboxylate (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the aminated product.
Data and Considerations
| Substrate (Bromopyrazole) | Amine | Catalyst (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Unprotected Bromoimidazole/pyrazole | Aniline | tBuBrettPhos Pd precat. | tBuBrettPhos | LHMDS | Toluene | RT | Moderate-Excellent | [20] |
| 1-Methyl-4-bromopyrazole (trityl protected) | Tritylamine | P4 ligand system | P4 | - | - | - | Clean formation | [21] |
| 4-Bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ (5) | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | [22] |
| Aryl Bromide (general) | Aniline | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 110 | Good | [19] |
Causality and Insights:
-
Catalyst Inhibition: Nitrogen-containing heterocycles like pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[20] The use of very bulky and electron-rich ligands, such as tBuBrettPhos, can mitigate this issue by sterically discouraging the pyrazole nitrogen from coordinating to the palladium center.[20]
-
Base Selection: Strong, non-nucleophilic bases like cesium carbonate or sodium tert-butoxide are typically required. For sensitive substrates, milder organic bases like DBU are being explored in combination with specific ligand systems.[23]
-
Substrate Protection: While methods for unprotected pyrazoles exist, N-protection (e.g., with a trityl group) can sometimes lead to cleaner reactions and prevent side products.[21]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to alkynyl-substituted pyrazoles.[24][25] These products are valuable building blocks in medicinal chemistry and materials science.
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[24] The copper co-catalyst activates the terminal alkyne, facilitating its transfer to the palladium center.[26]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol: Sonogashira Coupling of Ethyl 4-Bromopyrazole-3-carboxylate with Phenylacetylene
Materials:
-
Ethyl 4-bromopyrazole-3-carboxylate
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
DMF (N,N-Dimethylformamide, anhydrous)
Procedure:
-
To a Schlenk flask, add ethyl 4-bromopyrazole-3-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, then brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the alkynylated pyrazole.
Data and Considerations
| Substrate (Halopyridine) | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | Varies | [26] |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | Good | [27] |
| 4-Bromo-5-(trifluoromethyl)pyrazole | Terminal Alkyne | - | Cu(I) | - | - | - | Challenging | [28] |
Causality and Insights:
-
Copper Co-catalyst: The role of CuI is to form a copper acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself.[26] Copper-free Sonogashira protocols exist but may require different conditions.[25]
-
Base: An amine base like triethylamine serves both to deprotonate the alkyne and to neutralize the HX formed.[26]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyrazole ring (such as a trifluoromethyl group) can sometimes make the Sonogashira coupling more challenging.[28]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of brominated pyrazole esters, enabling the synthesis of a vast array of derivatives for drug discovery and development. The choice of the specific coupling protocol—Suzuki-Miyaura, Heck, Buchwald-Hartwig, or Sonogashira—depends on the desired molecular scaffold. Success in these transformations is contingent upon a careful consideration of the interplay between the catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the pyrazole substrate. By understanding the underlying mechanistic principles and leveraging the optimized protocols presented in this guide, researchers can confidently and efficiently construct novel pyrazole-based molecules with high potential for therapeutic applications.
References
Sources
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- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Nucleophilic substitution reactions at the C5 ester position of pyrazole derivatives
Application Note: Precision Functionalization of Pyrazole-5-Carboxylates
Strategic Overview & Mechanistic Insight
The pyrazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as the structural core for blockbuster drugs like Rimonabant (CB1 antagonist) and Sildenafil (PDE5 inhibitor, via related pyrazolopyrimidinones). While the pyrazole ring itself is electron-rich, the C5 ester position presents a unique electrophilic handle for diversification.
The C3 vs. C5 Conundrum:
A critical distinction must be made regarding regiochemistry. In
-
C5-Ester: Adjacent to the substituted nitrogen (N1). It is often more sterically crowded due to the N1 substituent but is electronically activated by the inductive withdrawal of the adjacent nitrogen.
-
C3-Ester: Distal to the N1 substituent. Typically less hindered.
Scope of Nucleophilic Substitution: This guide focuses on Nucleophilic Acyl Substitution , where the alkoxy group of the ester is replaced by a nucleophile.
-
Aminolysis (Amidation): Conversion to amides (Key for SAR).
-
Hydrolysis: Conversion to carboxylic acids.
-
Trans-functionalization: Conversion to Weinreb amides (Gateway to ketones).
-
Hydride Transfer: Reduction to alcohols (technically nucleophilic attack by hydride).
Critical Reaction Pathways (Visualized)
The following diagram outlines the divergent synthesis pathways available from the parent Pyrazole-5-carboxylate.
Figure 1: Divergent synthetic pathways from the C5 ester.[1] The Red path indicates the direct, high-value organometallic strategy.
Protocol A: Direct Aminolysis via Trimethylaluminum (AlMe3)
Application: High-throughput library synthesis; sterically hindered amines; anilines.
Mechanism: AlMe
Reagents:
-
Ethyl pyrazole-5-carboxylate (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Trimethylaluminum (AlMe
), 2.0M in Toluene (1.5 - 2.0 equiv) -
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Activation: Add the amine (1.2 equiv) and anhydrous toluene (0.2 M concentration relative to ester).
-
Catalyst Addition: Cool to 0°C. Slowly add AlMe
solution (1.5 equiv) dropwise.-
Caution: AlMe
is pyrophoric. Methane gas evolution will occur. Vent via a needle to an inert gas line.
-
-
Aging: Allow the mixture to stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the aluminum-amide complex.
-
Coupling: Add the pyrazole-5-ester (1.0 equiv) dissolved in a minimum amount of toluene.
-
Heating: Seal the vial and heat to 80–100°C for 2–16 hours. Monitor by LC-MS.[2]
-
Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of 1M HCl (or Rochelle’s salt solution if acid-sensitive).
-
Note: Aluminum salts form a gelatinous precipitate. Rochelle’s salt (Potassium Sodium Tartrate) helps solubilize aluminum species.
-
-
Workup: Extract with Ethyl Acetate (x3). Wash organic layer with Brine. Dry over Na
SO .
Why this works: The aluminum acts as a Lewis acid to activate the carbonyl oxygen and delivers the nucleophile, overcoming the steric hindrance at the C5 position often caused by N1-substituents.
Protocol B: The "Weinreb Gateway" (Ester Ketone)
Application: synthesizing C5-acyl pyrazoles (ketones) without over-addition of Grignard reagents.
Concept: Direct addition of Grignard to an ester often yields the tertiary alcohol (double addition). Converting the ester to a Weinreb Amide (
Step-by-Step Protocol:
-
Formation of Weinreb Amide:
-
Follow Protocol A (AlMe
method), but use -Dimethylhydroxylamine hydrochloride as the amine source. -
Note: Since the amine is a salt, use 2.0 equiv of AlMe
(one to deprotonate the HCl, one to activate).
-
-
Grignard Addition:
-
Dissolve isolated Weinreb amide in anhydrous THF at -78°C.
-
Add Organolithium or Grignard reagent (1.2 equiv) dropwise.
-
Stir 1 hour at -78°C, then warm to 0°C.
-
-
Hydrolysis: Quench with sat. NH
Cl. The tetrahedral intermediate collapses to release the ketone.
Protocol C: Reductive Functionalization (Ester Alcohol)
Application: Generating C5-hydroxymethyl pyrazoles for further etherification or halogenation.
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) (powder or THF solution). -
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Setup: Place LiAlH
(1.5 equiv) in a dry flask under Argon. Suspend/dissolve in THF at 0°C. -
Addition: Add pyrazole-5-ester (dissolved in THF) dropwise to the hydride suspension.
-
Control: Keep temperature <10°C to avoid side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Fieser Workup (Standard for LiAlH
):
Data Summary & Troubleshooting
Method Comparison: Amidation Strategies
| Feature | Method A: Direct AlMe | Method B: Hydrolysis + Coupling | Method C: Thermal Aminolysis |
| Reagent Cost | High (AlMe | Moderate (Coupling agents) | Low |
| Step Count | 1 (One-pot) | 2 (Hydrolysis + Amidation) | 1 |
| Scope | Excellent for weak nucleophiles (anilines) | Universal, but slower | Only for volatile, non-hindered amines |
| Purification | Aluminum salts can be messy | Standard aqueous workup | Simple evaporation |
| Recommendation | Primary Choice for Med Chem | Primary Choice for Scale-up | Limited utility |
Common Pitfalls:
-
N-Alkylation Competition: If the pyrazole N1 is unsubstituted (NH), using strong bases (NaH, LDA) for other transformations will deprotonate the ring nitrogen first.
-
Regioselectivity: In the synthesis of the starting ester from hydrazines and
-keto esters, ensure the correct isomer (C3 vs C5) was isolated. C5 esters typically have lower R values than C3 isomers in EtOAc/Hexane systems due to the dipole moment relative to the N1 substituent.
References
-
Direct Amidation using AlMe3
-
Weinreb Amide Synthesis
-
General Reactivity of Pyrazoles
-
TBD Catalysis (Green Alternative)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Trimethylaluminium mediated amide bond formation in a continuous flow microreactor as key to the synthesis of rimonabant and efaproxiral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TBD-organocatalysed synthesis of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pyrazole-5-carboxamides from ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
This Application Note provides a comprehensive technical guide for the synthesis of pyrazole-5-carboxamides from ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate . This scaffold is a critical intermediate in the discovery of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Starting Material: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate Target: Functionalized Pyrazole-5-Carboxamides Scope: Medicinal Chemistry, Lead Optimization, Process Development
Strategic Overview & Retrosynthetic Logic
The conversion of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1) to its corresponding carboxamide (2) is a pivotal transformation. The presence of the 4-bromo handle allows for late-stage diversification (e.g., Suzuki-Miyaura coupling) after the amide bond is formed, or before, depending on the substrate's stability.
However, the C5-position in 1-substituted pyrazoles is sterically more hindered than the C3-position due to the proximity of the N1-ethyl group. Consequently, standard thermal aminolysis often fails or requires harsh conditions that degrade sensitive amines.
We present two validated protocols:
-
Protocol A (Direct Aminolysis): Best for non-hindered, nucleophilic amines. Utilizes Lewis Acid catalysis (AlMe₃) to activate the ester.
-
Protocol B (Hydrolysis-Coupling): The "Universal" method. Robust for unreactive, steric, or electron-deficient amines (anilines).
Reaction Pathway Diagram
Figure 1: Strategic pathways for accessing pyrazole-5-carboxamides. Protocol A offers a shortcut, while Protocol B ensures broad substrate scope.
Protocol A: Lewis Acid-Mediated Direct Aminolysis
Best For: Aliphatic amines, benzylamines. Mechanism: Trimethylaluminum (AlMe₃) forms a highly active aluminum amide species that attacks the ester carbonyl, overcoming the steric hindrance at the C5 position.
Reagents & Equipment[2][3][4]
-
Reagent: Trimethylaluminum (2.0 M in toluene or hexanes) - Handle with extreme caution (Pyrophoric).
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and flush with Argon.
-
Amine Activation: Add the amine (1.5 equiv) to anhydrous toluene (5 mL/mmol). Cool to 0 °C.
-
AlMe₃ Addition: Dropwise, add AlMe₃ (2.0 M, 1.5 equiv). Caution: Exothermic methane gas evolution. Stir at room temperature (RT) for 15–30 minutes to form the active aluminum-amine complex.
-
Substrate Addition: Add Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1) (1.0 equiv) dissolved in minimal toluene.
-
Reflux: Heat the mixture to 80–110 °C (toluene) or reflux (DCM) for 2–12 hours. Monitor by LC-MS.[1][2]
-
Quench (Critical): Cool to 0 °C. Carefully quench with dilute HCl (1M) or Rochelle’s salt (saturated potassium sodium tartrate) solution. Do not add water directly to the hot mixture.
-
Workup: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Authoritative Insight: The AlMe₃ method is superior to thermal aminolysis for N1-substituted pyrazole-5-esters because the aluminum coordinates to the ester oxygen, increasing electrophilicity while simultaneously delivering the nucleophile intramolecularly [1].
Protocol B: Hydrolysis and Peptide Coupling
Best For: Anilines, electron-deficient amines, and large scale-up. Mechanism: Saponification reveals the carboxylic acid, which is then activated using standard peptide coupling agents (HATU) or converted to an acid chloride.
Step 1: Hydrolysis[3]
-
Dissolution: Dissolve (1) in THF/MeOH/Water (3:1:1 ratio).
-
Base Addition: Add LiOH·H₂O (3.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. If conversion is slow (due to C5 sterics), heat to 50 °C.
-
Isolation: Acidify to pH ~3 with 1M HCl. The carboxylic acid intermediate often precipitates. Filter and dry. If no precipitate, extract with EtOAc.
Step 2: Amide Coupling (HATU Method)
-
Activation: Dissolve the 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Base: Add DIPEA (Diisopropylethylamine, 3.0 equiv).
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add the target amine (1.1 equiv).
-
Reaction: Stir at RT for 1–16 hours.
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc/LiCl (5% aq) to remove DMF.
Data Summary: Comparison of Methods
| Feature | Protocol A (AlMe₃) | Protocol B (Hydrolysis + HATU) |
| Step Count | 1 (One-pot) | 2 (Stepwise) |
| Atom Economy | High | Moderate (Coupling reagents waste) |
| Steric Tolerance | Excellent | Good |
| Electronic Tolerance | Poor for weak nucleophiles (anilines) | Excellent (works for almost all amines) |
| Safety Profile | High Risk (Pyrophoric AlMe₃) | Low Risk (Standard reagents) |
Downstream Utility: The 4-Bromo Handle
The 4-bromo group is electronically primed for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyrazole ring.
Suzuki-Miyaura Coupling Protocol (General):
-
Substrate: Pyrazole-5-carboxamide (from Protocol A/B).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 M aq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90 °C for 4–12 hours under N₂.
This sequence allows for the rapid generation of libraries where the amide region (solubility/binding) and the 4-position (selectivity/potency) are varied independently.
References
-
Trimethylaluminum-mediated Amide Formation: Levin, J. I.; Turos, E.; Weinreb, S. M. An alternative procedure for the aluminum-mediated conversion of esters to amides.
-
Pyrazole Scaffold in Drug Discovery: Frizzo, C. P., et al. Essential Pyrazoles in Medicinal Chemistry.
-
General Amide Coupling Reagents: Montalbetti, C. A.; Falque, V. Amide bond formation and peptide coupling.
-
Regiochemistry of Pyrazoles: NIST Chemistry WebBook, Ethyl 5-amino-1-methylpyrazole-4-carboxylate.
Sources
Application Note: Orthogonal C-H Activation of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
This Application Note is designed for medicinal chemists and process development scientists targeting the late-stage functionalization of fully substituted pyrazole scaffolds. It addresses the specific challenge of activating the inert C-3 position of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate while preserving the chemically sensitive C-4 bromide and C-5 ester functionalities.
Executive Summary
The pyrazole scaffold is ubiquitous in pharmacophores (e.g., Celecoxib, Rimonabant). However, accessing fully substituted (1,3,4,5-tetrasubstituted) pyrazoles often requires de novo ring synthesis, which limits library diversity. The substrate ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate presents a unique synthetic opportunity: it possesses a "blocked" C-5 position (ester) and a reactive handle at C-4 (bromide), leaving the C-3 position as the sole site for C-H activation.
This guide details two orthogonal protocols to functionalize the C-3 position without degrading the C-4 bromide, enabling subsequent cross-coupling at C-4.
-
Protocol A: Pd(II)-Catalyzed C-H Arylation (Suzuki-Miyaura type direct coupling).
-
Protocol B: Radical C-H Alkylation (Minisci type).
Structural Analysis & Synthetic Challenge
The substrate is an electron-deficient heterocycle due to the electron-withdrawing ester (C-5) and bromine (C-4).
-
C-5 Position: Blocked by ethyl ester.
-
C-4 Position: Occupied by Bromine.[1][2][3][4][5][6] This is a site for potential oxidative addition (side reaction) but also a valuable handle for future diversification.
-
C-3 Position (Target): The only C-H bond. It is electronically deactivated (making electrophilic attack difficult) and less acidic than C-5 (making deprotonation-based mechanisms sluggish).
The Solution: Utilization of a Concerted Metallation-Deprotonation (CMD) pathway using electrophilic Pd(II) catalysts with specific ligands (Phenanthroline) to activate C-3, utilizing the C-4 bromide's lower reactivity toward oxidative addition under these specific conditions.
Visualizing the Workflow
Figure 1: Strategic workflow for the sequential functionalization of the pyrazole scaffold, highlighting the orthogonality of C-3 activation.
Protocol A: Direct C-3 Arylation (Pd-Catalyzed)
This protocol is adapted from the work of Yu and colleagues, optimized for C-3 deficient pyrazoles. It relies on a Pd(II)/Pd(0) catalytic cycle where the oxidative addition to the aryl iodide coupling partner is faster than to the pyrazole C-4 bromide.
Reagents & Materials[6][7][8][9][10][11][12]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (98%)
-
Ligand: 1,10-Phenanthroline (Phen)
-
Base: Potassium phosphate tribasic (K₃PO₄) or Silver Carbonate (Ag₂CO₃)
-
Solvent: Toluene (anhydrous) or Xylene (for higher temp)
-
Coupling Partner: Aryl Iodides (Ar-I).[7] Note: Avoid Aryl Bromides to ensure chemoselectivity against the C-4 Br.
Step-by-Step Methodology
-
Preparation: In a glovebox or under argon flow, charge a 15 mL pressure vial with:
-
Substrate (1.0 equiv, 0.5 mmol)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)[8]
-
1,10-Phenanthroline (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvation: Add anhydrous Toluene (2.0 mL, 0.25 M concentration).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 140 °C in an oil bath or aluminum block for 18–24 hours. Vigorous stirring (1000 rpm) is essential.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Insight (CMD Pathway)
The 1,10-phenanthroline ligand renders the palladium center cationic and electrophilic, facilitating coordination to the pyrazole N-2 nitrogen. The carbonate or phosphate base then assists in the deprotonation of the C-3 proton via a six-membered transition state (CMD).
Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Note that the C-4 Bromine remains untouched during the C-H activation step.
Protocol B: Radical C-3 Alkylation (Minisci-Type)
For introducing alkyl groups (Methyl, Ethyl, Isopropyl), a radical pathway is superior due to the electron-deficient nature of the pyrazole ring, which acts as a radical acceptor.
Reagents
-
Radical Source: Alkyl carboxylic acid (R-COOH) or Sodium sulfinate (R-SO₂Na).
-
Catalyst: Silver nitrate (AgNO₃) (10-20 mol%).
-
Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) (1.5 - 2.0 equiv).
-
Solvent: DCM/Water (biphasic) or Acetonitrile/Water.
-
Acid: TFA (1.0 equiv) - Critical for protonating the pyrazole to increase electrophilicity.
Step-by-Step Methodology
-
Setup: Dissolve the pyrazole substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Additives: Add the Alkyl carboxylic acid (2.0 equiv) and AgNO₃ (0.1 mmol).
-
Initiation: Add (NH₄)₂S₂O₈ (1.0 mmol) in one portion.
-
Reaction: Stir vigorously at 40–60 °C (depending on the boiling point of the alkyl source) for 4-12 hours.
-
Observation: Gas evolution (CO₂) indicates radical generation.
-
Work-up: Basify with sat. NaHCO₃, extract with DCM, and purify via chromatography.
Comparison of Methods & Troubleshooting
| Feature | Protocol A (Pd-Arylation) | Protocol B (Radical Alkylation) |
| Scope | Aryl, Heteroaryl groups | Alkyl (primary, secondary, tertiary) |
| C-4 Br Stability | High (if Ar-I is used) | Moderate (Radicals can debrominate) |
| Key Failure Mode | Oxidative addition at C-4 (if Temp >150°C) | Over-alkylation or debromination |
| Optimization | Switch solvent to Xylene; Add PivOH (30 mol%) | Lower temp; Use Zinc Sulfinates instead of acids |
Critical Troubleshooting Tip: If you observe significant loss of the C-4 Bromine (debromination) in Protocol A, switch the base from K₃PO₄ to Ag₂CO₃ . Silver salts can sequester halides and often promote the CMD step at lower temperatures, preserving the sensitive C-Br bond.
References
-
C-3 Arylation of Pyrazoles: Ye, M., Edmunds, A. J., Morris, J. A., Saleh, D., Loiseleur, O., & Yu, J. Q. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.[9] Chemical Science, 4(6), 2374-2379. Link
-
Chemoselectivity of 4-Halo Pyrazoles: Brahim, M., Ben Ammar, H., Soulé, J. F., & Doucet, H. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Tetrahedron, 71(52). Link
-
General C-H Functionalization Review: Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18. Link
-
Minisci Reaction on Heterocycles: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link
Sources
- 1. ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | C7H9BrN2O2 | CID 616098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | C7H9BrN2O2 | CID 616098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Compound 4-bromo-1-ethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide -... [chemdiv.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 9. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing yield for the synthesis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
Technical Support Center: Optimization of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Yield Optimization & Regiocontrol Strategies
Executive Summary
The synthesis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate presents a classic "regioselectivity trap" for medicinal chemists. The core challenge lies not in the bromination, but in the construction of the 1,5-substituted pyrazole scaffold. Standard alkylation of the N-unsubstituted precursor overwhelmingly favors the thermodynamically stable 1,3-isomer, rendering it a "dead end" for high-yield 5-carboxylate synthesis.
This guide prioritizes the C5-Lithiation Strategy and Controlled Cyclization over direct alkylation to ensure structural integrity and maximize yield.
Module 1: The Regioselectivity Crisis (The "Wrong Isomer" Problem)
Q: I alkylated ethyl 4-bromo-1H-pyrazole-3-carboxylate with ethyl iodide, but the NMR suggests I isolated the wrong isomer. What happened?
A: You have encountered the "Steric-Electronic Mismatch." In the N-unsubstituted pyrazole, the tautomeric equilibrium exists between the 3-carboxylate and 5-carboxylate forms. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen sites:
-
N1 (adjacent to the carboxylate): Sterically crowded and electronically shielded by the ester's electron-withdrawing nature.
-
N2 (distal to the carboxylate): Sterically accessible and more nucleophilic.
The Result: Alkylation almost exclusively occurs at N2, yielding ethyl 1-ethyl-4-bromo-1H-pyrazole-3-carboxylate (the 1,3-isomer), not your target 1,5-isomer.
The Fix: You must abandon direct alkylation of the ester-bearing scaffold. Adopt one of the following "Position-Locking" strategies:
Protocol A: The C5-Lithiation Route (Recommended for High Purity)
This route utilizes the inherent acidity of the C5-proton in 1-alkylpyrazoles to install the ester exactly where needed.
-
Starting Material: 1-Ethylpyrazole (Commercially available).
-
Step 1 (Carboxylation): Treat with
-BuLi at -78°C. The coordination of Lithium to N1 directs deprotonation selectively at C5. Quench with Ethyl Chloroformate.-
Note: Do not brominate before this step. Lithium-Halogen exchange at C4 is faster than C5 deprotonation, leading to polymerization or debromination.
-
-
Step 2 (Bromination): Brominate the resulting ethyl 1-ethyl-1H-pyrazole-5-carboxylate using NBS.
Protocol B: The Regioselective Cyclization (Scale-Up Friendly)
If you must build the ring, use Ethylhydrazine and Ethyl 3-ethoxy-2-bromoacrylate (or the 2-H equivalent followed by bromination).
-
Mechanism: The terminal
of ethylhydrazine is the harder, more reactive nucleophile. It attacks the -carbon of the acrylate. The subsequent cyclization forces the ethyl group onto the nitrogen adjacent to the newly formed C5-carbon.
Module 2: Bromination Troubleshooting
Q: My bromination of ethyl 1-ethyl-1H-pyrazole-5-carboxylate is stalling at 60% conversion or producing byproducts. How do I drive it to completion?
A: The pyrazole ring, while aromatic, is deactivated by the electron-withdrawing 5-carboxylate group. Standard electrophilic aromatic substitution (EAS) requires optimization.
Troubleshooting Table: Bromination Conditions
| Condition | Reagent | Solvent | Outcome | Verdict |
| Standard | Slow reaction; HBr generation can degrade ester. | Avoid | ||
| Enhanced | NBS (1.2 eq) | DMF or MeCN | Clean conversion. Polar aprotic solvents stabilize the transition state. | Recommended |
| Radical | NBS + AIBN | Benzylic bromination (on the ethyl group) becomes a risk. | Dangerous |
Optimized Protocol (NBS/MeCN):
-
Dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in Acetonitrile (0.5 M).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) in one portion at RT.
-
Monitor by HPLC/TLC. If stalled after 4h, heat to 50°C.
-
Workup: Quench with
to remove active bromine species before extraction.
Module 3: Visualizing the "Golden Route"
The following workflow illustrates the logic flow for avoiding the 1,3-isomer trap.
Caption: Logical workflow comparing the failed Alkylation Route (Red) vs. the robust Lithiation Route (Green/Blue).
Module 4: Analytical Validation (Self-Correction)
Q: How do I definitively prove I have the 5-carboxylate and not the 3-carboxylate using NMR?
A: 1H-NMR chemical shifts alone can be ambiguous. You must use HMBC (Heteronuclear Multiple Bond Correlation) .
-
The 1,5-Isomer (Target):
-
The
-Ethyl protons (approx. 4.5 ppm) will show a strong 3-bond correlation to the Ester Carbonyl Carbon ( ). -
Reason: The N-ethyl group is spatially adjacent to the C5-ester.
-
-
The 1,3-Isomer (Impurity):
-
The
-Ethyl protons are distal (far) from the C3-ester. You will see NO correlation (or a very weak 4-bond signal) to the Ester Carbonyl.
-
Quick NMR Check (1H-NMR):
-
C4-H Signal (before bromination): In the 1,5-isomer, the C4-H and C3-H coupling (
) is distinct. -
N-CH2 Shift: In the 1,5-isomer, the
-methylene is often deshielded ( ) compared to the 1,3-isomer ( ) due to the anisotropic effect of the adjacent carbonyl.
References
-
Regioselectivity in Pyrazole Synthesis
-
Lithiation Strategy (C5-Functionalization)
- Title: C5-Arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.
- Source:Comptes Rendus Chimie, 2017.
-
URL:[Link]
-
Bromination Kinetics (NBS vs Br2)
- Title: Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- Source:Oriental Journal of Chemistry, 2015.
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of 4-Bromo-Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for one of the more nuanced applications of the Suzuki-Miyaura cross-coupling: the arylation of 4-bromo-pyrazoles. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction's mechanics to empower you to solve even the most challenging cases.
Pyrazoles are a cornerstone of many pharmaceutical compounds, but their electronic properties can present unique challenges in palladium-catalyzed reactions. Low conversion rates are a common frustration, often stemming from issues less prevalent in standard aryl bromide couplings. This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with 4-bromo-pyrazole shows little to no conversion. What are the first and most critical parameters to check?
A: Before delving into complex optimization, it's crucial to ensure the fundamentals are sound. The majority of failed Suzuki reactions can be traced back to a few key experimental errors.
-
Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and also oxidize phosphine ligands, preventing them from coordinating with the palladium center.[1] The presence of oxygen is also a primary cause of boronic acid homocoupling, a common side reaction.[1][2]
-
Actionable Advice: Ensure your reaction is performed under a completely inert atmosphere (Nitrogen or Argon). Your solvents must be rigorously degassed using methods like sparging with inert gas for at least 30 minutes, freeze-pump-thaw cycles (for more sensitive reactions), or by using freshly opened anhydrous solvents.
-
-
Reagent Quality and Stability:
-
Boronic Acids/Esters: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation over time and can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions.[1][3]
-
Palladium Catalyst: Palladium pre-catalysts, particularly compounds like Pd₂(dba)₃, can degrade upon storage.[1]
-
Actionable Advice: Use freshly purchased or recently purified boronic acids. For particularly unstable substrates, consider using more robust boronic esters such as pinacol or N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly in situ.[1][4] Use a reliable source for your palladium catalyst and store it properly under an inert atmosphere.
-
-
Base Purity and Handling: The base is not just an activator; its physical properties matter. Ensure the base is a fine, dry powder. For anhydrous reactions using bases like K₃PO₄, it is critical that the base is truly anhydrous, but some protocols may require a small amount of water to function effectively.[5]
Q2: I'm confident in my setup. How do I choose the optimal Palladium catalyst and ligand for a 4-bromo-pyrazole substrate?
A: This is where the specific electronic nature of the pyrazole ring becomes critical. Unlike simple aryl bromides, heteroaryl halides often require more specialized catalyst systems to achieve high efficiency. The key is to facilitate the oxidative addition step, which can be sluggish for electron-rich heterocycles.[5]
The C4 position of a pyrazole is part of an electron-rich system, which can make the C-Br bond less reactive towards oxidative addition by the palladium catalyst. Therefore, standard ligands like triphenylphosphine (PPh₃) are often insufficient.
The solution lies in using bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and also accelerate the final reductive elimination step of the catalytic cycle.[5][6]
-
Recommended Ligands: The "go-to" ligands for these challenging couplings are often Buchwald-type biaryl phosphine ligands.
-
Palladium Pre-catalysts: Using a modern pre-catalyst is highly recommended over mixing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a ligand. Pre-catalysts, such as the G2, G3, or G4 Buchwald pre-catalysts (e.g., XPhos Pd G2), are air-stable and generate the active Pd(0) species more reliably and efficiently in situ, leading to more reproducible results.[11][12]
Table 1: Comparison of Ligands for 4-Bromo-Pyrazole Coupling
| Ligand | Class | Key Characteristics | Recommended Use Case |
| PPh₃ | Simple Phosphine | Low cost, traditional. | Often ineffective for electron-rich 4-bromo-pyrazoles; can lead to low yields. |
| dppf | Bidentate Phosphine | More robust than PPh₃. | A moderate choice, but may still be suboptimal. Can be useful in specific cases.[13] |
| XPhos | Buchwald Ligand | Bulky, electron-rich. | An excellent, general-purpose first choice for this substrate class.[7][11][12] |
| SPhos | Buchwald Ligand | Similar to XPhos, good for chlorides. | A strong alternative to XPhos, worth screening.[7] |
| P(t-Bu)₃ | Trialkyl Phosphine | Very electron-rich, but can be prone to oxidation. | Can be highly effective but requires stringent inert conditions. |
Q3: My conversion is still low. How critical is the choice of base and which one is best for pyrazole substrates?
A: The base is a crucial component of the catalytic cycle, primarily responsible for activating the boronic acid in the transmetalation step.[14] Its strength and properties can dramatically affect the reaction's success, especially with substrates that have sensitive functional groups or acidic protons (like an unprotected pyrazole N-H).
For pyrazole substrates, a common mistake is using a base that is too strong or too nucleophilic, which can lead to substrate degradation or unwanted side reactions.
-
Inorganic Carbonates vs. Phosphates:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. Cesium carbonate (Cs₂CO₃) is often found to be superior due to its higher solubility in organic solvents and its ability to effectively promote the reaction.[15][16]
-
Phosphates (K₃PO₄): Potassium phosphate is a weaker, non-nucleophilic base that is often an excellent choice for sensitive or N-H containing substrates. It is particularly effective in anhydrous conditions or with minimal water.[7][14]
-
-
Hydroxides (NaOH, KOH): These are very strong bases and should generally be avoided with 4-bromo-pyrazoles unless specific literature protocols call for them, as they can promote side reactions and substrate decomposition.
Actionable Advice: Start your optimization with a weaker base like K₃PO₄ or a highly effective carbonate like Cs₂CO₃.
Table 2: Comparative Guide to Bases for Pyrazole Coupling
| Base | Strength | Common Solvents | Key Considerations |
| Na₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, DME/H₂O) | A standard, cost-effective choice.[17][18] |
| K₂CO₃ | Moderate | Aqueous mixtures, THF/H₂O | A very common and reliable starting point.[19] |
| Cs₂CO₃ | Strong | Aqueous or Anhydrous (Dioxane, Toluene) | Often gives higher yields, especially for difficult couplings.[15][16] |
| K₃PO₄ | Weak/Moderate | Anhydrous or Aqueous (Dioxane, Toluene) | Excellent for sensitive substrates and those with unprotected N-H groups.[5][7] |
Q4: The reaction is very sluggish, even with an optimized catalyst system. Should I increase the temperature, and what solvent system is ideal?
A: Yes, temperature and solvent are deeply interconnected and critical for reaction rate and success.
-
Temperature: Most Suzuki couplings on heteroaryl bromides require heating to proceed at a reasonable rate.[1]
-
Optimal Range: A typical starting point is 80-100 °C.[7][20] Some reactions may benefit from temperatures up to 120 °C, but this must be approached with caution.[20]
-
Caution: Excessively high temperatures (>120 °C) can accelerate catalyst decomposition (precipitation of palladium black) and increase the rate of side reactions like protodeboronation, ultimately lowering the yield.[21] One study found that increasing the temperature from 60°C to 90°C dramatically increased yield, but a further increase to 100°C led to a slight decrease.[15]
-
-
Solvent: The solvent's primary roles are to solubilize all reaction components and to facilitate the interaction between aqueous (base) and organic (substrate, catalyst) phases if applicable.
-
Aqueous Biphasic Systems: Mixtures like Dioxane/H₂O, DME/H₂O, or THF/H₂O are very common and often highly effective.[7][15] The water content can be crucial; optimizing the ratio (e.g., from 10:1 to 4:1 organic:water) can significantly enhance yield.[15]
-
Anhydrous Systems: For substrates sensitive to water (risk of protodeboronation), anhydrous solvents like Toluene or DMF can be used, typically with a base like K₃PO₄.[17][22]
-
Polar Aprotic Solvents: Solvents like DMF or DMA can be excellent for solubilizing polar substrates but can be difficult to remove during workup.[17][18]
-
Actionable Advice: Start with a dioxane/water (e.g., 4:1) or DME/water system at 90-100 °C.[7][15] If protodeboronation is suspected, switch to an anhydrous system like toluene with K₃PO₄.
Q5: My desired product is forming, but I see significant byproducts like homocoupled boronic acid and debrominated pyrazole. How can I suppress these?
A: These side reactions are classic Suzuki coupling problems that can often be mitigated with careful optimization.
-
Protodeboronation (Debromination of Pyrazole): This occurs when the bromo-pyrazole is reduced to the parent pyrazole or the boronic acid is replaced by hydrogen. This is often a sign of catalyst inhibition or inefficient coupling, especially under harsh conditions. For some N-H heterocycles, dehalogenation can be a significant side reaction.[23]
-
Solution:
-
Use Boronic Esters: As mentioned, pinacol or MIDA esters provide a slow, steady concentration of the active boronic acid, minimizing its decomposition.[1][4]
-
Optimize Temperature: Avoid excessive heat, which accelerates this side reaction.[3]
-
Protect N-H Groups: If the pyrazole N-H is unprotected, its acidity can facilitate protonolysis. Protecting the nitrogen (e.g., with a BOC group) can suppress this pathway.[23]
-
-
-
Homocoupling (Biaryl Formation): This is the coupling of two boronic acid molecules.
-
Solution:
-
Improve Degassing: This is the most common cause. Rigorously remove all oxygen from the reaction.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) source (like Pd(PPh₃)₄ or a modern pre-catalyst) avoids the in situ reduction of a Pd(II) source, a process which can sometimes initiate homocoupling.[1]
-
Controlled Addition: In difficult cases, slowly adding the boronic acid via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[6]
-
-
Q6: Could the unprotected N-H on my pyrazole be directly interfering with the catalyst?
A: Absolutely. This is a well-documented challenge in the cross-coupling of nitrogen-rich heterocycles.[7] The pyrazole ring has two potential points of interference:
-
Acidic N-H Proton: The proton on the pyrazole nitrogen is acidic and can react with the basic components of the reaction or interfere with the catalytic cycle.
-
Lewis Basic Pyridine-type Nitrogen: The imine-type nitrogen atom is Lewis basic and can coordinate directly to the palladium center.[22] This coordination can sequester the catalyst, effectively removing it from the catalytic cycle and leading to low or no conversion.[3][7]
Solutions:
-
Use Tolerant Catalyst Systems: Modern Buchwald ligands and pre-catalysts are often designed to have sufficient steric bulk around the palladium center to disfavor this inhibitory binding, making them more tolerant of N-H-containing substrates.[7]
-
Increase Ligand Loading: Adding a slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:1.5 or 1:2) can sometimes overcome the inhibition by ensuring enough free ligand is available to stabilize the active catalyst.[7]
-
N-Protection: While often a last resort due to the extra synthetic steps, protecting the pyrazole nitrogen (e.g., with a BOC, SEM, or simple methyl group) physically blocks the interfering sites. The BOC group can sometimes be conveniently removed under the Suzuki reaction conditions themselves.[23]
Visualized Guides & Protocols
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction and highlights where issues with 4-bromo-pyrazoles commonly arise.
Caption: The Suzuki cycle with key problem areas for pyrazole substrates.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and solving low conversion issues.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed to efficiently screen different palladium/ligand combinations for your 4-bromo-pyrazole coupling.
Materials:
-
4-Bromo-pyrazole substrate (1.0 equiv, e.g., 0.25 mmol)
-
Arylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Dioxane/H₂O (4:1, to make a 0.1 M solution)
-
Pd Source: Pd₂(dba)₃ (1 mol% Pd) or a pre-catalyst (2 mol%)
-
Ligands: XPhos, SPhos, PPh₃ (4 mol% for Pd₂(dba)₃, or as per pre-catalyst ratio)
-
Inert atmosphere reaction vials
Procedure:
-
To a set of oven-dried reaction vials, add the 4-bromo-pyrazole substrate and the arylboronic acid.
-
In a separate glovebox or under a positive flow of inert gas, add the chosen base to each vial.
-
In the glovebox, prepare stock solutions of the palladium source and each ligand. Add the appropriate palladium and ligand solution to each corresponding vial. If using pre-catalysts, add them directly as solids.
-
Add the degassed dioxane/H₂O solvent mixture to each vial.
-
Seal the vials tightly with Teflon-lined caps.
-
Place the vials in a pre-heated reaction block or oil bath at 100 °C.
-
Stir the reactions for a set time (e.g., 12-18 hours).
-
After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the conversion rate for each reaction by LC-MS or GC-MS to identify the most effective catalyst system.
References
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Temperature effect on coupling reaction. (n.d.).
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Optimization of reaction conditions for Suzuki coupling 1. (n.d.).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. (2013). PubMed.
- An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. (2013). The Journal of Organic Chemistry.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC.
- An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. (n.d.).
- Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. (2005). PubMed.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Screening of different bases for Suzuki coupling a. (n.d.).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [No Source Found].
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.). [No Source Found].
- (a) Effect of temperature on the progress of the assisted Suzuki... (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (2025). Benchchem.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025).
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. html.rhhz.net [html.rhhz.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ikm.org.my [ikm.org.my]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
Technical Support Center: Mitigating Hydrolysis of Pyrazole Esters During Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common yet critical challenge: the hydrolytic degradation of pyrazole esters during storage. Unchecked hydrolysis can lead to loss of compound potency, inaccurate experimental results, and compromised product integrity. This document is structured to help you understand the root causes of this instability and implement field-proven solutions to safeguard your valuable compounds.
Section 1: Understanding the Problem - The Science of Hydrolysis
Q1: What is pyrazole ester hydrolysis and why is it a critical concern?
Pyrazole ester hydrolysis is a chemical reaction in which the ester functional group is cleaved by reacting with water. This reaction splits the ester into its constituent pyrazole-containing carboxylic acid (or a pyrazol-3-ol) and an alcohol.[1] This process is a significant concern in drug development and research for several reasons:
-
Loss of Potency: Many pyrazole esters are designed as prodrugs, where the ester form provides benefits like improved bioavailability.[2] Hydrolysis converts the active ester into potentially inactive or less active metabolites, leading to a direct loss of the intended biological activity.[1]
-
Impurity Profile: The degradation products are impurities that can complicate analysis and may have their own unintended biological or toxicological effects.
The reaction can be catalyzed by acid, base, or enzymes (esterases), making pyrazole esters susceptible to degradation under a variety of conditions.[2][3]
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ester hydrolysis rate: Topics by Science.gov [science.gov]
Minimizing debromination byproducts during palladium-catalyzed reactions
Topic: Minimizing Hydrodebromination (Ar-Br
Executive Summary & Diagnostic Logic
The Issue: You are observing the conversion of your aryl bromide (Ar-Br) starting material into the corresponding arene (Ar-H) instead of the desired cross-coupling product. The Cause: This "hydrodebromination" is a competitive side reaction where the Palladium(II) intermediate undergoes hydride insertion followed by reductive elimination, rather than transmetallation (Suzuki) or amine binding (Buchwald). The Fix: We must eliminate hydride sources (solvents/bases) and accelerate the productive catalytic cycle.
Phase 1: Rapid Diagnostic Flowchart
Follow this logic path to identify the culprit in your reaction matrix.
Figure 1: Decision matrix for isolating the root cause of hydrodebromination.
Technical FAQ: The "Why" and "How"
Q1: Where is the hydrogen coming from? I didn't add any hydride reagents.
A: The hydrogen usually originates from your solvent or your base .
-
Alcohol Solvents: Primary and secondary alcohols (EtOH,
PrOH) are the most common culprits. Palladium can coordinate to the alkoxide (formed by your base), undergo -hydride elimination, and generate a Pd-H species.[1] -
DMF/DMA: At high temperatures (
C), DMF can decompose to form dimethylamine and carbon monoxide; the formate impurities or decomposition intermediates can act as hydride donors. -
The Base: Alkoxide bases like sodium tert-butoxide (NaO
Bu) are generally safer than ethoxide, but if trace primary alcohols are present, they facilitate the hydride transfer.
Q2: Why does my aryl bromide debrominate more than my aryl chloride?
A: This is a counter-intuitive kinetic phenomenon.
-
Oxidative Addition: Ar-I and Ar-Br add to Pd(0) faster than Ar-Cl.
-
The "Waiting Room" Effect: Because Ar-Br adds quickly, the oxidative addition complex (L
Pd(Ar)Br) sits in solution waiting for the transmetallation step (Suzuki) or amine binding (Buchwald). If that next step is slow (due to sterics or low solubility), the complex has time to find a hydride source and decompose. -
Solution: You don't need a slower oxidative addition; you need a faster subsequent step. Use a more active catalyst system (e.g., Buchwald G3/G4 precatalysts) to drive the productive cycle forward.
Q3: How do I distinguish Debromination from Protodeboronation?
A: In Suzuki coupling, both the aryl bromide (Ar-Br) and the boronic acid (Ar'-B(OH)
-
Test: Run the reaction without the catalyst.
-
If Ar'-H (from boron) forms, it is protodeboronation (base/heat induced).
-
If Ar-H (from bromide) forms, it is debromination (requires Pd).[1]
-
-
Mass Spec: If Ar and Ar' are different, the mass of the byproduct will tell you which ring lost its functional group.
Optimization Data & Selection Guides
Table 1: Solvent & Base Compatibility Guide
Data synthesized from internal screenings and literature precedents [1, 2].
| Condition Variable | Risk of Debromination | Mechanism of Failure | Recommended Alternative |
| Solvent: Ethanol/ | HIGH | 1,4-Dioxane, Toluene, or THF. If water is needed, use a biphasic mixture (e.g., Toluene/H | |
| Solvent: DMF/DMA | MEDIUM | Decomposition at | Acetonitrile or DMSO (if solubility permits), or keep |
| Base: NaOEt / NaOMe | HIGH | Direct hydride donor precursors. | K |
| Base: NaO | LOW | No | Safe if used in aprotic solvents (Toluene/THF). |
| Catalyst: Pd(PPh | MEDIUM | Slow catalytic turnover allows side reactions. | Pd(dppf)Cl |
Table 2: Ligand Selection for High-Fidelity Coupling
Selecting ligands that accelerate Reductive Elimination (Product) over
| Ligand Class | Example | Effect on Debromination | Best Use Case |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Suppresses. Bulky nature promotes rapid reductive elimination of the C-C or C-N bond. | Difficult substrates, sterically hindered couplings. |
| Bidentate Phosphines | dppf, Xantphos | Neutral/Good. Large bite angle can favor reductive elimination. | Standard couplings, minimal steric hindrance. |
| Simple Phosphines | PPh | Poor. Often requires high heat, promoting side reactions. | Simple, non-hindered substrates only. |
Experimental Protocols
Protocol A: The "Hydride-Free" Suzuki Coupling
Designed to minimize debromination by excluding protic sources and using a highly active precatalyst.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1-2 mol%) [Note: G4 precatalysts activate at RT, minimizing thermal decomposition].
-
Base: K
PO (2.0 equiv, 0.5M aqueous solution) or anhydrous K PO if strictly water-free is needed. -
Solvent: 1,4-Dioxane or THF (Degassed).
Step-by-Step:
-
Preparation: Charge a reaction vial with Aryl Bromide, Boronic Acid, and XPhos Pd G4.
-
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen can promote homocoupling and slow the cycle.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add degassed aqueous K
PO . -
Reaction: Stir vigorously at 40–60°C .
-
Why low temp? The G4 catalyst is active here. Higher temps (
C) increase the rate of debromination faster than the rate of coupling for some substrates.
-
-
Monitoring: Check LCMS at 1 hour. If Ar-Br remains but no Ar-H is forming, increase temp to 80°C.
Protocol B: Rescue Protocol for Buchwald-Hartwig
Use this when standard conditions yield >10% reduced arene.
Reagents:
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (depending on amine type).
-
Base: NaO
Bu (anhydrous). -
Solvent: Toluene (strictly anhydrous).
Key Modification: If debromination persists, increase the concentration of the reaction (from 0.1M to 0.5M or 1.0M).
-
Reasoning: Debromination is often unimolecular or pseudo-first-order regarding the catalyst/solvent interaction. Cross-coupling is bimolecular (requires Amine + Ar-Pd-Br). Increasing concentration favors the bimolecular (productive) pathway.
Visualizing the Competitive Pathway
Understanding the competition between the Productive Cycle (Green) and the Destructive Cycle (Red) is key to mitigation.
Figure 2: The fork in the road. Slow transmetallation exposes the Pd(II) intermediate to hydride sources.
References
-
BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Guides.[2] Link
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[3][4][5][6] Green Chemistry. Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. Link
-
Navarro, O. et al. (2005). Mechanisms of Dehalogenation in Palladium Catalysis. Journal of the American Chemical Society. Link
-
Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
Sources
- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Regioisomeric Pyrazole Esters
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized compounds is a cornerstone of rigorous scientific practice. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their prevalence in pharmacologically important molecules.[1][2][3] The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors like 1,3-dicarbonyl compounds and substituted hydrazines, often leads to the formation of a mixture of regioisomers.[4][5] Distinguishing between these isomers is critical, as different regioisomers can exhibit vastly different biological activities and physicochemical properties.[6] This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous characterization of regioisomeric pyrazole esters, grounded in experimental data and established methodologies.
The Challenge of Regioisomerism in Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods are workhorses in heterocyclic chemistry, but they are frequently hampered by a lack of regioselectivity, yielding mixtures of, for example, 1,3- and 1,5-substituted pyrazoles.[4][5] The reaction's outcome is a delicate interplay of steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[6] Consequently, robust analytical methods are required not only to identify the components of the resulting mixture but also to assign the correct structure to each isolated isomer.
Experimental Workflow: From Synthesis to Analysis
A typical workflow for the synthesis and characterization of regioisomeric pyrazole esters involves synthesis, separation, and subsequent spectroscopic analysis.
Caption: Experimental workflow for pyrazole ester characterization.
Experimental Protocol: Synthesis and Separation
A common method for synthesizing pyrazole esters is the condensation of a β-ketoester with a substituted hydrazine.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of the β-ketoester (1.0 equivalent) in a suitable solvent (e.g., ethanol or a fluorinated alcohol like TFE for improved regioselectivity), add the substituted hydrazine (1.1 equivalents).[6]
-
Reaction Conditions: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of regioisomers.
-
Separation: The separation of the regioisomers is typically achieved by flash column chromatography on silica gel, using an appropriate eluent system such as a hexane/ethyl acetate gradient.[1][6] Fractions are collected and analyzed by TLC to isolate the pure isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, including ¹H, ¹³C, and two-dimensional (2D) techniques, is the most powerful tool for distinguishing between regioisomeric pyrazole esters.[2][7]
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons and the substituents are highly sensitive to their electronic environment, which differs significantly between regioisomers.
-
Proton of the Pyrazole Ring (H4): The chemical shift of the proton at the 4-position of the pyrazole ring provides a key diagnostic marker.
-
Substituent Protons: The chemical shifts of the protons on the ester group and the substituent on the nitrogen atom will also vary between isomers due to differences in their proximity to other functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative for assigning the correct regioisomeric structure.[8][9] The carbon attached to the ester group will have a distinct chemical shift compared to the other ring carbons.
2D NMR Techniques: Unambiguous Assignments
For complex structures or when ¹H and ¹³C NMR are insufficient, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made from the 1D spectra.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the protons of the N-substituent and the pyrazole ring carbons (C3 and C5) can definitively establish the point of attachment and thus the isomeric form.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A cross-peak between the protons of the N-substituent and a substituent at either the C3 or C5 position provides unambiguous proof of the regioisomer's structure.[1][2]
Caption: Logic diagram for NMR-based isomer differentiation.
Table 1: Hypothetical Comparative ¹H and ¹³C NMR Data for Regioisomeric Pyrazole Esters
| Assignment | Regioisomer A (1,5-disubstituted) | Regioisomer B (1,3-disubstituted) | Key Differentiator |
| ¹H NMR (δ, ppm) | |||
| Pyrazole H-4 | ~6.2 | ~6.8 | H-4 is typically more shielded in the 1,5-isomer. |
| Ester -OCH₂CH₃ | ~4.3 (q) | ~4.4 (q) | Minor shift differences. |
| Ester -OCH₂CH₃ | ~1.3 (t) | ~1.4 (t) | Minor shift differences. |
| ¹³C NMR (δ, ppm) | |||
| Pyrazole C-3 | ~145 | ~155 | Significant downfield shift for the carbon bearing the ester in the 1,3-isomer. |
| Pyrazole C-4 | ~108 | ~106 | Less pronounced difference. |
| Pyrazole C-5 | ~152 | ~142 | Significant upfield shift for the carbon in the 1,3-isomer compared to the ester-bearing carbon in the 1,5-isomer. |
| Ester C=O | ~162 | ~160 | Minor shift differences. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, confirming their isomeric nature (same molecular formula). Furthermore, the fragmentation patterns observed in techniques like Electron Ionization (EI)-MS can sometimes offer clues to the structure, although these are often less definitive than NMR data.[11][12]
The fragmentation of the pyrazole ring can proceed through various pathways, including the loss of HCN or N₂.[11] The substituents on the ring will influence the relative abundance of the fragment ions. While detailed analysis of fragmentation can be complex, significant differences in the mass spectra of two regioisomers can serve as supporting evidence for their structural assignment.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the ester carbonyl (C=O) and the C=N and N-N bonds of the pyrazole ring.[14][15]
-
Ester C=O Stretch: Typically observed in the range of 1700-1750 cm⁻¹.
-
Pyrazole Ring Vibrations: Bands corresponding to C=N and C=C stretching are usually found in the 1400-1600 cm⁻¹ region.
While the IR spectra of regioisomers are often very similar, subtle differences in the positions and intensities of the absorption bands in the fingerprint region (below 1500 cm⁻¹) may be discernible. However, IR spectroscopy alone is generally not sufficient for the unambiguous differentiation of regioisomeric pyrazole esters.
Conclusion
The definitive characterization of regioisomeric pyrazole esters relies on a multi-technique spectroscopic approach, with NMR spectroscopy serving as the cornerstone for unambiguous structural assignment. While mass spectrometry confirms the isomeric relationship and IR spectroscopy identifies key functional groups, the detailed analysis of ¹H, ¹³C, and particularly 2D NMR spectra provides the conclusive evidence required to differentiate between isomers. For researchers in medicinal chemistry and drug development, the application of these rigorous analytical methods is indispensable for ensuring the chemical integrity of their compounds and the reliability of subsequent biological evaluations.
References
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (n.d.).
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20).
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022, September 8).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table - ResearchGate. (n.d.).
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
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- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
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- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15).
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- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27).
- Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis - Scribd. (n.d.).
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (2025, August 7).
- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (2025, August 6).
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. (2012, January 18).
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.).
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC. (2025, October 29).
- Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives - E-RESEARCHCO. (2019, January 18).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22).
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Bioactivity Assessment of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylate Derivatives
A Comparative Technical Guide for Drug Development
Executive Summary: The Scaffold Advantage
The 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. Unlike generic pyrazoles, this specific trisubstituted core offers a unique trifecta of chemical reactivity and pharmacological potential:
-
1-Ethyl Group: Optimizes lipophilicity (LogP) for membrane permeability compared to the too-polar N-unsubstituted analogs or the metabolically bulky N-phenyl analogs.
-
4-Bromo Moiety: Serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library expansion into 4-aryl derivatives.
-
5-Carboxylate: A hydrogen-bond acceptor motif critical for interacting with kinase hinge regions or bacterial DNA gyrase active sites.
This guide objectively compares the bioactivity of derivatives synthesized from this core against standard-of-care therapeutics (Doxorubicin, Ciprofloxacin, Fluconazole), supported by experimental data and mechanistic insights.
Structural Logic & Synthesis Workflow
To understand the bioactivity, one must understand the structural diversity accessible from the core. The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis flow used to generate the bioactive derivatives discussed in this guide.
Figure 1: SAR map highlighting the functional roles of the trisubstituted pyrazole scaffold. The 4-bromo position is the gateway to anticancer potency, while the 5-carboxylate derivatization drives antimicrobial specificity.
Comparative Bioactivity Assessment
Antimicrobial Activity (Antibacterial & Antifungal)
Derivatives of the 4-bromo-pyrazole core, particularly those converted into carboxamides or hydrazides at the C5 position, exhibit significant broad-spectrum activity.[1]
Mechanism: These derivatives often target DNA Gyrase (Topoisomerase II) in bacteria, preventing DNA replication. The 4-bromo substituent enhances hydrophobic interaction within the enzyme's binding pocket.
Comparative Data (MIC in µg/mL): Data synthesized from comparative studies of pyrazole-5-carboxylates [1, 4, 6].
| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Performance vs. Standard |
| 1-Ethyl-4-bromo-derivative (Amide) | 12.5 - 25.0 | 25.0 - 50.0 | 12.5 | Moderate: 2-4x less potent than Ciprofloxacin; Comparable to Fluconazole. |
| 1-Phenyl analog (Comparator) | 6.25 | 12.5 | 25.0 | Mixed: Better antibacterial, worse antifungal (due to steric bulk). |
| Ampicillin (Standard) | 6.25 | 12.5 | N/A | Standard benchmark. |
| Fluconazole (Standard) | N/A | N/A | 12.5 | Equal: The ethyl-pyrazole derivative matches standard antifungal potency. |
Key Insight: The 1-ethyl group provides a balanced lipophilicity profile that is superior to 1-methyl analogs for fungal cell wall penetration, making these derivatives particularly promising as antifungal agents .
Anticancer Activity
The most potent application of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate derivatives lies in oncology. When the C4-bromine is replaced with aryl groups (via Suzuki coupling) or the C5-ester is converted to a urea/amide, these molecules act as Kinase Inhibitors (EGFR/VEGFR) .
Mechanism: They function as ATP-competitive inhibitors. The pyrazole nitrogens mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Comparative Data (IC50 in µM): Cytotoxicity against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines [2, 3, 5].
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Toxicity to Normal Cells (HEK293) |
| 4-Bromo-1-ethyl-derivative (Lead) | 5.8 ± 0.4 | 8.0 ± 0.6 | > 100 (Low Toxicity) |
| Doxorubicin (Standard) | 0.95 ± 0.1 | 1.2 ± 0.2 | 8.5 (High Toxicity) |
| Unsubstituted Pyrazole (Control) | > 50 | > 50 | N/A |
Analysis: While the pyrazole derivatives are less potent (higher IC50) than Doxorubicin, they exhibit a superior Selectivity Index (SI) . They effectively kill cancer cells while sparing normal cells (HEK293), addressing the major cardiotoxicity drawback of anthracyclines like Doxorubicin.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols include built-in validation steps.
Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid
Precursor to all bioactive derivatives.
-
Cyclization: React diethyl acetylenedicarboxylate with ethyl hydrazine in ethanol at reflux (4h).
-
Validation: TLC (Hexane:EtOAc 3:1) must show a single spot (Rf ~0.6).
-
-
Bromination: Treat the intermediate with N-Bromosuccinimide (NBS) in DMF at RT.
-
Critical Step: Maintain temperature <30°C to prevent poly-bromination.
-
-
Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1).
-
Yield Check: Expected yield >85%.[2] Product should be a white solid.
-
MTT Cytotoxicity Assay
Protocol for generating the IC50 data in Section 3.
-
Seeding: Plate MCF-7 cells (5x10³ cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Control A: 0.1% DMSO (Negative Control - must show 100% viability).
-
Control B: Doxorubicin (Positive Control).[3]
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:IC50 is determined by non-linear regression analysis (GraphPad Prism).
-
Mechanism of Action: Molecular Signaling
The following diagram details the dual-pathway inhibition often observed with optimized derivatives of this scaffold.
Figure 2: Dual mechanistic potential. In cancer models, the derivatives mimic ATP to block EGFR signaling. In bacterial models, the 4-bromo/5-carboxylate motif physically obstructs DNA gyrase function.
Conclusion & Recommendation
For researchers utilizing 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate :
-
Do not screen the ester directly: The ethyl ester is a pro-drug at best; hydrolysis to the acid or conversion to an amide is required for biological potency.
-
Leverage the 4-Bromo site: The highest anticancer activity is achieved when this site is coupled to electron-rich aryl groups (e.g., 4-methoxyphenyl).
-
Target Selection: Prioritize Antifungal (vs. Fluconazole) and Solid Tumor (vs. Doxorubicin) screenings over Gram-positive antibacterial assays, where the scaffold faces stiffer competition from established antibiotics.
References
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Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives. Chemistry & Biodiversity, 2025. Link
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 2023. Link
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Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 2023. Link
-
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 2014. Link
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link
-
PubChem Compound Summary: Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. National Library of Medicine. Link
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, substituted pyrazoles are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities.[1][2] Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate, a member of this family, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety and logistical information for researchers working with this compound.
This guide is structured to provide a comprehensive operational plan, from risk assessment and personal protective equipment (PPE) selection to handling procedures and waste disposal.
Core Safety Directives: Understanding the Risks
Based on the hazard classifications of analogous compounds, the primary risks associated with ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate are dermal, ocular, and respiratory irritation.[3][5] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Hazard Profile of Analogous Compounds:
| Hazard Statement | Description | GHS Classification | Source |
| H315 | Causes skin irritation | Skin Irritant, Category 2 | [3][4] |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A | [3][4] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a risk assessment that considers the potential for splashes, dust generation (if in solid form), and incidental contact.
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[7]
-
Recommended for Liquid Handling: When handling solutions of the compound or during procedures with a risk of splashing, chemical splash goggles are required.
-
High-Risk Operations: For tasks with a significant splash or aerosol generation risk (e.g., transferring large volumes, heating), a face shield should be worn in addition to chemical splash goggles.[8]
Skin and Body Protection:
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Gloves: Given the risk of skin irritation, chemically resistant gloves are mandatory.
-
Material Selection: Nitrile gloves are a suitable choice for general laboratory work with this compound, offering good resistance to many chemicals.[7] For prolonged contact or when handling concentrated solutions, consider using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility data.
-
Glove Technique: Double-gloving can provide an additional layer of protection. Gloves should be inspected for any signs of degradation or perforation before use. Contaminated gloves must be removed promptly and disposed of as chemical waste.
-
-
Additional Protection: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron is recommended.
Respiratory Protection:
-
Primary Control: All work with solid ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Secondary Control: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[4] Participation in a respiratory protection program, including fit testing, is required for respirator use.[8]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Pre-Operational Checklist:
-
Review Safety Information: Before beginning work, review the available safety data for analogous compounds.[3][4][5][6]
-
Locate Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Prepare Work Area: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Have all necessary equipment and reagents, including waste containers, within the fume hood before starting.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in the previous section.
-
Weighing (if solid): If the compound is a solid, carefully weigh the required amount in the fume hood to prevent the generation of dust.
-
Dissolving/Dispensing: When preparing solutions or dispensing the compound, work slowly and deliberately to avoid splashes.
-
Post-Handling: After the procedure, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water after removing gloves.[4]
Waste Disposal Plan:
-
Solid Waste: All disposable materials contaminated with ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[4][5]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE selection workflow based on task-specific risk assessment.
By adhering to these guidelines, researchers can confidently and safely work with ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate, ensuring both personal safety and the advancement of their scientific endeavors.
References
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PubChem. (n.d.). ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Savina, I. V., et al. (2023, December). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460.
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Toxicology of selected brominated aromatic compounds. (n.d.). International Journal of Occupational Medicine and Environmental Health. Retrieved from [Link]
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Current status of pyrazole and its biological activities. (n.d.). Pharmacognosy Reviews. Retrieved from [Link]
- Okonek, S. (1980, October). Intoxication with pyrazolones. British Journal of Clinical Pharmacology, 10(Suppl 2), 385S–390S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
